4-Bromochalcone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWEWTPMAQHW-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031041 | |
| Record name | 4-Bromochalcone | |
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Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774-66-9, 22966-09-2 | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromochalcone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |
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| Record name | 4-BROMOCHALCONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromochalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromochalcone, a halogenated derivative of the chalcone scaffold, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.
Chemical Identity and Physical Properties
This compound is systematically named (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one. It is also commonly referred to as 4'-Bromochalcone or 1-(4-Bromophenyl)-3-phenyl-propenone. This compound is typically a pale yellow crystalline solid.[1][2] Key identification and physical property data are summarized in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one[3][4] |
| Synonyms | 4'-Bromochalcone, 1-(4-Bromophenyl)-3-phenyl-propenone |
| CAS Number | 1774-66-9, 22966-09-2[3][5] |
| Molecular Formula | C₁₅H₁₁BrO[3][5] |
| Molecular Weight | 287.15 g/mol [3][5] |
| InChI Key | JFARWEWTPMAQHW-DHZHZOJOSA-N[5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Pale yellow crystalline solid[1][2] |
| Melting Point | 98 - 109.8 °C[5] |
| Boiling Point | 398.3 °C at 760 mmHg |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[3] |
Crystal Structure
Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system. The precise cell parameters can be influenced by crystallization conditions.
Table 3: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic[5] |
| Space Group | C 1 c 1[4] |
| Cell Dimensions | a = 29.027 Å, b = 7.26 Å, c = 5.917 Å, β = 101.38°[4] |
Spectroscopic Data
The structural elucidation of this compound is corroborated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 4: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.10 - 8.08 | m | 2H | Aromatic protons[5] |
| 7.87 - 7.82 | m | Aromatic protons[5] | |
| 7.7 | d | 1H | Methine proton[6] |
Table 5: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| 190.5 | Ketone Carbonyl[6] |
| 138, 134, 125 | Quaternary Aromatic Carbons[6] |
Table 6: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1678 - 1660 | Conjugated Ketone (C=O stretch)[6] |
Table 7: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 285, 287 | [M]⁺, [M+2]⁺ (Molecular ion with Br isotope)[6] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation (Conventional Method)
This protocol describes the base-catalyzed condensation of 4-bromoacetophenone and benzaldehyde.
Materials:
-
4-bromoacetophenone (2.5 mmol)[7]
-
Benzaldehyde (2.5 mmol)[7]
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)[7]
-
Ethanol[7]
-
Ice water[7]
Procedure:
-
Dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (5-10 minutes).[7]
-
Add benzaldehyde (265.3 mg, 2.5 mmol) to the solution.[7]
-
Add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture.[7]
-
Continue stirring the reaction mixture for 3 hours at room temperature.[7]
-
Quench the reaction by pouring the mixture into ice water to precipitate the product.[7]
-
Collect the precipitate by vacuum filtration using a Buchner funnel.[7]
-
Wash the solid with cold water until the filtrate is neutral.[7]
-
Dry the product in a desiccator.[7]
-
Purify the crude product by recrystallization from ethanol to obtain this compound.[7]
Synthesis of this compound (Microwave-Assisted Method)
This method offers a more rapid synthesis compared to the conventional approach.
Materials:
-
4-bromoacetophenone (2.5 mmol)[7]
-
Benzaldehyde (2.5 mmol)[7]
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)[7]
-
Ethanol[7]
-
Ice water[7]
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) with stirring at room temperature for 5 minutes.[7]
-
Add benzaldehyde (265.3 mg, 2.5 mmol) to the mixture.[7]
-
Add 10% NaOH solution (1.5 mL) dropwise.[7]
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[7]
-
After irradiation, quench the reaction with ice water.[7]
-
Collect the resulting precipitate by vacuum filtration and wash with cold water until the pH is neutral.[7]
-
Dry the product in a desiccator and purify by recrystallization from ethanol.[7]
Characterization Workflow
A typical workflow for the characterization of the synthesized this compound is as follows:
-
Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product. An eluent system of n-hexane:ethyl acetate (5:1) can be used, with visualization under UV light (254 nm).[7]
-
Melting Point Determination: Measure the melting point of the purified product to assess its purity.[7]
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: To identify the characteristic functional groups, particularly the conjugated carbonyl group.[7]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.[7]
-
Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.[7]
-
Visualized Workflows and Pathways
Caption: Synthesis and characterization workflow for this compound.
Caption: Modulation of the Nrf2/ARE pathway by chalcones.
Biological Context and Potential Applications
Chalcones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] The α,β-unsaturated ketone moiety is a key structural feature responsible for many of these effects. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its therapeutic efficacy.[5]
Chalcones have been reported to modulate various signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress. While direct studies on this compound's interaction with the Nrf2 pathway are limited, its structural similarity to other bioactive chalcones suggests it may also possess modulatory activity, making it a compound of interest for further investigation in drug discovery and development.[9]
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 4. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 6. odinity.com [odinity.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
Synthesis and Characterization of 4-Bromochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromochalcone, a versatile precursor in the biosynthesis of flavonoids and a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom significantly influences the molecule's physicochemical properties and biological activity, making it a compound of interest for therapeutic applications, including anticancer, anti-inflammatory, and antioxidant research.[1][2] This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a structured format.
Synthesis of this compound
The primary and most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[1][3] In this case, 4-bromoacetophenone reacts with benzaldehyde in the presence of a base, typically sodium hydroxide (NaOH), to yield (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, commonly known as this compound or 4'-Bromochalcone.[1][4]
The reaction can be performed using conventional heating methods or accelerated significantly using microwave irradiation, a technique that aligns with green chemistry principles by reducing reaction times and often minimizing the need for solvents.[1][4]
Synthesis Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: Synthesis and purification workflow for this compound.
Experimental Protocols
Detailed methodologies for two common synthetic approaches are provided below.
Conventional Synthesis Protocol
This method involves stirring the reactants at room temperature for several hours.[4]
-
Preparation: Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.[4]
-
Reaction: Add benzaldehyde (2.5 mmol) to the solution, followed by the dropwise addition of 10% aqueous sodium hydroxide (1.5 mL).[4]
-
Stirring: Continue to stir the reaction mixture vigorously with a magnetic stirrer at room temperature for approximately 3 hours.[4]
-
Precipitation: Quench the reaction by pouring the mixture into ice water. An immediate precipitate should form.[4]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the precipitate with cold water until the filtrate is neutral (pH 7).[4]
-
Purification: Dry the crude product in a desiccator. Further purify the compound by recrystallization from ethanol to afford the final product.[4]
This conventional method has been reported to achieve high yields, often exceeding 90%.[1][4]
Microwave-Assisted Synthesis Protocol
This green chemistry approach dramatically reduces reaction time.[1][4]
-
Preparation: In a round-bottom flask suitable for microwave synthesis, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) with stirring for approximately 5 minutes.[4]
-
Reaction: Add benzaldehyde (2.5 mmol) followed by the dropwise addition of 10% aqueous NaOH (1.5 mL).[4]
-
Irradiation: Place the reaction vessel in a microwave reactor and irradiate the mixture for 45 seconds at a power of 140 watts.[4]
-
Precipitation & Isolation: After irradiation, quench the mixture with ice water to induce precipitation. Collect the solid product via vacuum filtration and wash with cold water until neutral.[4]
-
Purification: Dry the product and recrystallize from ethanol.[4]
While slightly lower than the conventional method, the microwave-assisted synthesis still provides a good yield (around 89%) in a fraction of the time.[4]
Characterization of this compound
Confirmation of the synthesized product's identity and purity is achieved through various spectroscopic and physical methods.
Characterization Workflow
The following diagram illustrates the logical flow from the purified product to its full characterization.
Caption: The process for the characterization of this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrO | [3] |
| Molecular Weight | 287.15 g/mol | [3] |
| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |
| Appearance | Yellow transparent single crystals | [5][6] |
| Melting Point | Reported in literature | [7] |
Table 2: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1660 | C=O stretching (conjugated ketone) | [1][8] |
| ~1605 | C=C stretching (enone system) | [1] |
| ~1489 | Aromatic C=C stretching | [1] |
| ~3024 | Aromatic C-H stretching | [1] |
Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ~7.47 | Doublet | ~15.7 | Vinylic Proton (Hα) | [1][4] |
| ~7.82 | Doublet | ~15.7 | Vinylic Proton (Hβ) | [1][4] |
| 7.82 - 8.10 | Multiplet | - | Aromatic Protons | [1] |
Note: The large coupling constant (J ≈ 15.7 Hz) for the vinylic protons is characteristic of a trans-configuration across the double bond.[1]
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ ppm) | Assignment | Reference |
| ~189.1 | Carbonyl Carbon (C=O) | [4] |
| ~145.4 | Vinylic Carbon (Cβ) | [4] |
| ~128.1 | Vinylic Carbon (Cα) | [4] |
| 128.5 - 137.0 | Aromatic Carbons | [4][8] |
Table 5: Mass Spectrometry Data for this compound
| m/z Value | Assignment | Notes | Reference |
| 286 / 288 | [M]⁺ / [M+2]⁺ | Molecular ion peaks | [8] |
| 207 | [M-Br]⁺ | Loss of bromine atom | [8] |
Note: The mass spectrum exhibits a characteristic isotopic signature for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8]
Characterization Protocols
-
Infrared (IR) Spectroscopy: The IR spectrum is typically acquired using a Fourier-transform infrared (FT-IR) spectrometer, often with a diamond ATR accessory.[8] The analysis confirms the presence of key functional groups, such as the conjugated ketone.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework.[1] Spectra are recorded on an NMR spectrometer, and the sample is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or acetone-d₆.[1][4]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine the retention time and confirm the structure.[3][4] The molecular ion peak and the bromine isotope pattern are key identifiers.[8]
-
Melting Point: The melting point of the purified crystals is measured using a melting point apparatus to assess purity.[4]
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum confirms the presence of the extended π-conjugated system characteristic of chalcones.[1][6]
References
- 1. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. odinity.com [odinity.com]
4-Bromochalcone: A Technical Whitepaper on its Anticancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural and synthetic compounds, have garnered significant attention in oncology for their diverse pharmacological activities. Among them, 4-Bromochalcone and its derivatives have emerged as potent anticancer agents. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of this compound in various cancer cell models. The core mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual diagrams of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and development purposes.
Introduction to this compound
Chalcones (1,3-diphenyl-2-propen-1-one) are precursors to flavonoids and are abundant in edible plants.[1] Their core structure, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and broad biological activity.[2] The introduction of a bromine atom, particularly at the 4-position of one of the phenyl rings, can significantly enhance the molecule's cytotoxic and pro-apoptotic properties in cancer cells.[2][3] This modification alters the compound's physicochemical properties, such as lipophilicity and electron distribution, potentially leading to enhanced interactions with biological targets.[2] This document will explore the specific mechanisms by which this compound and its derivatives exert their anticancer effects.
Core Mechanism of Action in Cancer Cells
The anticancer activity of this compound is multifactorial, primarily culminating in the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation through cell cycle arrest. These effects are orchestrated through the modulation of multiple signaling pathways.
Induction of Apoptosis
This compound derivatives are potent inducers of apoptosis in cancer cells through the activation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[3]
2.1.1. Generation of Reactive Oxygen Species (ROS)
A key initiating event in this compound-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS).[3] Treatment of gastric cancer cells with a brominated chalcone derivative (H72) led to a time-dependent increase in ROS levels.[3][4] This oxidative stress is a critical trigger for the downstream apoptotic cascade, as scavenging ROS with N-acetyl cysteine (NAC) was shown to completely block the apoptotic effects of the chalcone derivative.[3][4]
2.1.2. Intrinsic (Mitochondrial) Apoptotic Pathway
The ROS-mediated oxidative stress disrupts mitochondrial function, initiating the intrinsic apoptotic pathway. This process involves:
-
Modulation of Bcl-2 Family Proteins: this compound derivatives alter the balance between pro-apoptotic (Bax, Bak, Bid, BimEL) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[1][3] Specifically, treatment decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins.[1][3][4]
-
Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]
-
Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.[3]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, beginning with the initiator caspase-9, which then activates the executioner caspase-3.[3][4] Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[3][4]
2.1.3. Extrinsic (Death Receptor) Apoptotic Pathway
In addition to the mitochondrial pathway, some brominated chalcones can activate the extrinsic apoptotic pathway. This is achieved by up-regulating the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[3] The binding of ligands like TRAIL to these receptors initiates a signaling cascade that also culminates in the activation of executioner caspases.[3]
Cell Cycle Arrest
This compound and its analogs can inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[3][5] This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism involves the modulation of key cell cycle regulatory proteins:
-
Upregulation of CDKIs: An increase in the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][6]
-
Downregulation of Cyclins and CDKs: A significant decrease in the levels of proteins that promote cell cycle progression, including Cyclin A, Cyclin B1, and Cdc2 (also known as CDK1).[5]
Modulation of Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of this compound are regulated by its influence on several critical intracellular signaling pathways.
2.3.1. Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is common in many cancers.[6][7] Chalcone derivatives have been shown to inhibit this pathway by preventing the phosphorylation of Akt.[6] This inhibition leads to downstream effects that favor apoptosis and cell cycle arrest, such as the activation of the p21 protein.[6]
2.3.2. Suppression of the NF-κB Pathway
Nuclear Factor kappa B (NF-κB) is a transcription factor that promotes cell survival by upregulating the expression of anti-apoptotic proteins, including Bcl-2.[1][8] this compound can induce apoptosis by inhibiting the NF-κB signaling pathway.[1][5] This suppression prevents the transcription of Bcl-2, thereby sensitizing the cells to apoptotic stimuli.[1]
Quantitative Data: Cytotoxic Activity
The cytotoxic efficacy of this compound and its derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency.
| Compound Name/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D (Breast Cancer) | 45 | [1][9] |
| Brominated Chalcone Derivative (H72) | MGC803 (Gastric Cancer) | 3.57 - 5.61 | [3] |
| Brominated Chalcone Derivative (H72) | HGC27 (Gastric Cancer) | 3.57 - 5.61 | [3] |
| Brominated Chalcone Derivative (H72) | SGC7901 (Gastric Cancer) | 3.57 - 5.61 | [3] |
| A Chalcone Derivative | KYSE-4 (Esophageal Cancer) | 1.06 | [10] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[11][13] The amount of formazan produced is proportional to the number of viable cells.[13]
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[14]
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media containing 0.5 mg/mL MTT to each well.[12][15]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[14][15]
-
Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][15] Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11][15]
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.[15]
-
Flow Cytometry for Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[16]
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.
-
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.[3]
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[3]
-
Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
-
-
Cell Cycle Analysis:
-
Principle: A fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide or DAPI) is used to stain the cells.[17] The intensity of the fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[16][17]
-
Procedure:
-
Cell Treatment: Culture and treat cells with this compound.
-
Cell Collection & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using modeling software.[16]
-
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.[10]
-
Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.
-
Procedure:
-
Cell Lysis: Treat cells with this compound, then lyse them in an appropriate lysis buffer to extract total cellular proteins.[3]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[3]
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., Bcl-2, Caspase-3, p21, p-Akt) overnight at 4°C.[10] Following washes, incubate with an HRP-conjugated secondary antibody.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[10] The band intensity can be quantified using densitometry software.
-
Visualizations: Pathways and Workflows
Conclusion
This compound and its derivatives represent a promising class of compounds for anticancer drug development. The primary mechanism of action is the induction of robust apoptosis in cancer cells, driven by the generation of reactive oxygen species. This leads to the activation of both intrinsic and extrinsic apoptotic pathways. Concurrently, these compounds halt cancer cell proliferation by inducing G2/M cell cycle arrest. These cellular outcomes are underpinned by the inhibition of key pro-survival signaling pathways, including PI3K/Akt and NF-κB. The potent and multi-pronged attack on cancer cell viability and proliferation makes this compound a compelling lead scaffold for further preclinical and clinical investigation. This guide provides the foundational mechanistic understanding and experimental framework necessary to advance research in this area.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small library of chalcones induce liver cancer cell death through Akt phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchhub.com [researchhub.com]
- 13. researchgate.net [researchgate.net]
- 14. texaschildrens.org [texaschildrens.org]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 17. Probing the Cell Cycle with Flow Cytometry [scirp.org]
The Multifaceted Biological Activities of 4-Bromochalcone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a bromine atom at the fourth position of the phenyl ring in the chalcone scaffold has been shown to modulate and often enhance its biological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 4-bromochalcone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects. The information is presented to aid researchers and professionals in the field of drug discovery and development.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation [1][2][3]. This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with a substituted benzaldehyde.
Experimental Protocol: Claisen-Schmidt Condensation
Materials:
-
4-bromoacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice water
-
Magnetic stirrer
-
Round-bottom flask
Procedure (Conventional Method):
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (approximately 5-10 minutes)[2].
-
Add the substituted benzaldehyde (2.5 mmol) to the solution[2].
-
Slowly add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture while stirring[2].
-
Continue stirring the mixture at room temperature for approximately 3 hours[2][4].
-
Quench the reaction by pouring the mixture into ice water[2].
-
Collect the resulting precipitate by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.
Procedure (Microwave-Assisted Method):
-
Follow steps 1-3 of the conventional method.
-
Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at a power of 140 watts[2][4].
-
Follow steps 5-7 of the conventional method for workup and purification.
This versatile synthetic route allows for the introduction of a wide range of substituents on the benzaldehyde ring, leading to a library of this compound derivatives with diverse biological activities.
Anticancer Activity
This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their primary mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| H72 | MGC803 (Gastric) | 3.57 | [5] |
| H72 | HGC27 (Gastric) | 4.89 | [5] |
| H72 | SGC7901 (Gastric) | 5.61 | [5] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D (Breast) | 45 | [1] |
| Indole ring-B chalcone with 6-bromide (4c) | Hela (Cervical) | 0.025 | [6] |
| Indole ring-B chalcone with 6-bromide (4c) | U937 (Leukemia) | 0.025 | [6] |
Mechanism of Action: ROS-Mediated Apoptosis
A prominent mechanism by which this compound derivatives exert their anticancer effects is through the induction of ROS-mediated apoptosis[5][7]. The derivative H72, for instance, has been shown to trigger this pathway in gastric cancer cells[5][7].
Caption: ROS-mediated apoptosis induced by this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
RPMI-1640 medium with 10% fetal calf serum, 100 μg/ml streptomycin, and 100 U/ml penicillin
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5×10⁴ cells/mL (195 µL per well) and incubate overnight[8].
-
Add 5 µL of varying concentrations of the this compound derivative to the wells in triplicate. The final DMSO concentration should be less than 0.1%[8].
-
Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ atmosphere[8][9].
-
Remove the medium and add 200 µL of fresh medium containing 1 mg/mL MTT to each well. Incubate for 4 hours[8].
-
Remove the MTT-containing medium and add 100-150 µL of DMSO to dissolve the formazan crystals[8][10].
-
Shake the plate for 5-15 minutes to ensure complete dissolution[9].
-
Measure the absorbance at 570 nm using a microplate reader[8].
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity
This compound derivatives have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Activity | Reference |
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 mm (inhibition zone) | [11] |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 ± 0.7 mm (inhibition zone) | [11] |
| Brominated pyrazine-based chalcone (CH-0y) | Staphylococcus aureus | MIC = 15.625 - 62.5 µM | [12] |
| Chlorinated pyrazine-based chalcone (CH-0w) | Staphylococcus aureus | MIC = 31.25 - 125 µM | [12] |
Experimental Protocol: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of bacterial growth.
Materials:
-
Bacterial strains
-
Mueller-Hinton agar plates
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and swab it evenly onto the surface of a Mueller-Hinton agar plate.
-
Create wells in the agar using a sterile cork borer.
-
Add a known concentration of the this compound derivative solution to each well.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, such as the MAPK/NF-κB pathway.
Mechanism of Action: Inhibition of the MAPK/NF-κB Signaling Pathway
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the MAPK and NF-κB signaling pathways, leading to the production of pro-inflammatory mediators. This compound derivatives can interfere with this cascade.
Caption: Inhibition of the MAPK/NF-κB pathway by this compound derivatives.
Other Biological Activities
In addition to the activities detailed above, this compound derivatives have shown potential in other therapeutic areas.
Antioxidant Activity
Several this compound derivatives have demonstrated significant antioxidant properties, evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The para-bromo derivative (4j) has shown notable activity among bromo-substituted regioisomers[13].
Enzyme Inhibitory Activity
Novel halogenated chalcones have been synthesized and evaluated for their inhibitory effects on various enzymes. For instance, certain derivatives have shown potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (hCA I and II) with Ki values in the nanomolar range[14].
Neuroprotective Effects
Synthetic chalcone derivatives are being investigated for their neuroprotective properties. They have shown potential in downregulating tau phosphorylation and the formation of insoluble Aβ peptides, which are hallmarks of Alzheimer's disease[15]. Some derivatives also exhibit neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells[15][16].
Conclusion
This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening and optimization. The data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, with well-defined mechanisms of action. Furthermore, their antioxidant, enzyme inhibitory, and neuroprotective effects warrant further investigation. This compilation of quantitative data, experimental protocols, and mechanistic insights serves as a valuable resource for researchers dedicated to the development of novel therapeutics based on the this compound scaffold.
References
- 1. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. broadpharm.com [broadpharm.com]
- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 12. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pjps.pk [pjps.pk]
- 14. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effect of synthetic chalcone derivatives as competitive dual inhibitors against μ-calpain and cathepsin B through the downregulation of tau phosphorylation and insoluble Aβ peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 4-Bromochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 4-Bromochalcone (also known as (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one), a versatile building block in synthetic and medicinal chemistry. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a common experimental protocol for its synthesis.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent |
| 7.93 | m | 2H | Aromatic Protons | CDCl₃ |
| 7.7 | d | 1H | Vinylic Proton | CDCl₃ |
| 7.57 | d | 2H | Aromatic Protons | CDCl₃ |
| 7.52 | m | 1H | Aromatic Proton | CDCl₃ |
| 7.42 | m | 2H | Aromatic Protons | CDCl₃ |
| 7.40 | d | 2H | Aromatic Protons | CDCl₃ |
Note: Chemical shifts can be influenced by the solvent used.
Table 2: ¹³C NMR Spectral Data of this compound [1]
| Chemical Shift (δ ppm) | Assignment | Solvent |
| 190.5 | Carbonyl Carbon (C=O) | CDCl₃ |
| 142.9 | Vinylic Carbon | CDCl₃ |
| 138.1 | Aromatic Carbon | CDCl₃ |
| 133.8 | Aromatic Carbon | CDCl₃ |
| 133.3 | Aromatic Carbon | CDCl₃ |
| 132.4 | Aromatic Carbon | CDCl₃ |
| 130.0 | Aromatic Carbon | CDCl₃ |
| 128.8 | Aromatic Carbon | CDCl₃ |
| 128.5 | Aromatic Carbon | CDCl₃ |
| 124.0 | Aromatic Carbon (C-Br) | CDCl₃ |
| 122.5 | Vinylic Carbon | CDCl₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups.
Table 3: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1660 | C=O Stretch (Conjugated Ketone)[1] |
| 1599 | C=C Stretch (Aromatic & Vinylic) |
| 987 | Trans-(CH=CH) Out-of-plane Bend |
| 571 | C-Br Stretch |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and reveals the isotopic signature of bromine.
Table 4: Mass Spectrometry Data for this compound
| m/z | Assignment | Notes |
| 286 | [M]⁺ | Molecular ion peak |
| 288 | [M+2]⁺ | Isotopic peak for ⁸¹Br |
| 207 | [M-Br]⁺ | Loss of Bromine atom[1] |
| 77 | [C₆H₅]⁺ | Phenyl fragment |
Experimental Protocol: Synthesis of this compound
This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone, catalyzed by a base.[1]
Materials:
-
4-bromobenzaldehyde
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
In a suitable flask, dissolve sodium hydroxide in deionized water, then add ethanol.
-
Cool the mixture in an ice/water bath while stirring.
-
To the cooled solution, add acetophenone followed by 4-bromobenzaldehyde.[1]
-
Continue stirring the reaction mixture in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated product is collected by vacuum filtration.
-
Wash the crude product with cold water until the filtrate is neutral.
-
The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Workflow and Structural Representation
The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data to the molecular structure of this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Logical relationship between spectroscopic data and the structure of this compound.
References
Crystal Structure Analysis of 4-Bromochalcone: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 4-Bromochalcone (systematic name: (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one), a key intermediate in the synthesis of diverse bioactive molecules.[1] This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic and geometric data, and explores the supramolecular interactions governing its crystal packing. The intended audience includes researchers, scientists, and professionals in the fields of crystallography, materials science, and drug development.
Synthesis and Single Crystal Growth
The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction.[1][2] High-quality single crystals suitable for X-ray diffraction are subsequently grown using the slow evaporation technique.[3]
This protocol is adapted from established methodologies for chalcone synthesis.[2][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.
-
Aldehyde Addition: Add benzaldehyde (1 equivalent) to the solution.
-
Base Catalysis: Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture while stirring.[2]
-
Reaction: Continue stirring the mixture vigorously at room temperature (20-25°C) for approximately 3-4 hours. The formation of a turbid yellow precipitate indicates product formation.[4]
-
Quenching and Isolation: Quench the reaction by pouring the mixture into ice-cold water. If necessary, neutralize the mixture with dilute HCl to facilitate further precipitation.[4]
-
Purification: Collect the crude product by vacuum filtration, wash it thoroughly with cold water to remove residual base and salts, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
The slow evaporation method is a widely successful technique for growing high-quality single crystals of organic compounds, including chalcones.[5]
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., acetone, dichloromethane, or a solvent mixture) in a clean crystallization vessel such as a test tube or a small vial.[5] The compound should be moderately soluble in the chosen solvent.[5]
-
Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Evaporation Control: Cover the vessel with parafilm and perforate it with a few small holes. This slows down the rate of solvent evaporation, which is crucial for the growth of large, well-ordered crystals.[5]
-
Incubation: Place the vessel in a vibration-free environment at a constant, controlled temperature.
-
Crystal Harvest: Allow the solvent to evaporate slowly over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested from the mother liquor.[6]
Crystallographic Data and Molecular Geometry
Single-crystal X-ray diffraction (SCXRD) analysis provides the definitive three-dimensional structure of this compound in the solid state. The compound crystallizes in the monoclinic system.[1] The key crystallographic data are summarized in the table below, sourced from the Crystallography Open Database (COD) and other literature.
| Parameter | Value | Reference |
| Chemical Formula | C₁₅H₁₁BrO | [1] |
| Formula Weight | 287.15 g/mol | [7] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| a (Å) | 29.027 | [1] |
| b (Å) | 7.26 | [1] |
| c (Å) | 5.917 | [1] |
| α (°) | 90 | [1] |
| β (°) | 101.38 | [1] |
| γ (°) | 90 | [1] |
| Volume (ų) | 1222.5 | |
| Z | 4 | [1] |
Note: Cell parameters can vary slightly based on crystallization conditions.
A key structural feature of this compound is its non-planar conformation. The molecule consists of two phenyl rings linked by an α,β-unsaturated carbonyl system. Due to steric hindrance, the two aromatic rings are significantly twisted relative to each other.
| Parameter | Value (°) | Reference |
| Dihedral Angle (Aromatic Ring 1 vs. 2) | 49.70 | [8] |
| Dihedral Angle (Molecule 2 in unit cell) | 49.98 | [8] |
This dihedral angle is crucial as it affects the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties.
Supramolecular Assembly and Intermolecular Interactions
The packing of this compound molecules in the crystal lattice is directed by a network of weak non-covalent interactions. These interactions are critical for the stability of the crystal structure. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts.[3][9]
-
C-H···O Interactions: These weak hydrogen bonds are prevalent in chalcone structures. They typically involve a hydrogen atom from a phenyl ring or the vinyl group interacting with the carbonyl oxygen atom of an adjacent molecule, contributing significantly to the stabilization of the molecular packing.
-
C-H···π Interactions: In these interactions, a C-H bond points towards the electron-rich π-system of an aromatic ring on a neighboring molecule.
-
Halogen Bonding: The bromine atom can participate in halogen bonds (e.g., Br···O or Br···Br contacts), which can also play a role in directing the crystal packing arrangement.
Experimental Methodology: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive analytical technique for determining the atomic and molecular structure of a crystal.[10]
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays (e.g., Mo Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).[10]
-
Data Processing: The collected raw data frames are processed to integrate the diffraction spot intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. This process yields a list of unique reflections and their intensities.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecular structure is built.[8]
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[8] Atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[8]
-
Validation: The final refined structure is validated using software tools like PLATON or by generating a Crystallographic Information File (CIF) for checking.[8][11] The final output includes precise bond lengths, bond angles, and details of the crystal packing.[6]
References
- 1. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Slow Evaporation Method [people.chem.umass.edu]
- 6. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
- 7. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 4-Bromochalcone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-bromochalcone, a synthetic organic compound belonging to the chalcone family, in various organic solvents. Chalcones are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Understanding the solubility of this compound is critical for its application in drug development, synthesis of novel compounds, and material science research.
Quantitative Solubility Data
The solubility of this compound varies across different organic solvents, influenced by factors such as solvent polarity and temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | >50 mg/mL[1] | 4 | - |
| Ethanol | C₂H₅OH | 30 mg/mL[1] | 25 | Also reported as "soluble"[2]. |
| Dichloromethane | CH₂Cl₂ | Soluble[2] | Not Specified | Quantitative data not available. |
| Acetone | C₃H₆O | Soluble | Not Specified | Effective solvent for crystallization[3]. |
| Methanol | CH₃OH | Soluble | Not Specified | Effective solvent for crystallization[3]. |
| Chloroform | CHCl₃ | Data Not Available | - | - |
| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - | - |
| Water | H₂O | Insoluble[2] | Not Specified | - |
Experimental Protocol: Determination of Solubility by Gravimetric Method
The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a given solvent. This protocol is adapted from established methodologies for determining the solubility of chalcones and other organic compounds.[4]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic water bath or heating mantle with temperature control
-
Stirring plate and magnetic stir bars
-
Conical flasks or vials with airtight seals
-
Filtration apparatus (e.g., syringe filters or vacuum filtration with filter paper)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure the solution is saturated.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).
-
Continuously stir the mixture using a magnetic stir bar for a sufficient period (typically several hours) to ensure equilibrium is reached. It is recommended to monitor the concentration at intervals; equilibrium is reached when consecutive measurements show no significant change.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, stop stirring and allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.
-
Filter the withdrawn sample through a syringe filter or a similar filtration apparatus to remove any remaining microscopic solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution into a pre-weighed evaporation dish.
-
Record the total mass of the dish and the solution.
-
Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum oven for more sensitive compounds.
-
Continue drying the residue until a constant mass is achieved. This indicates that all the solvent has been removed.
-
Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the dish containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Mass of the solvent: Subtract the mass of the dry residue and the pre-weighed dish from the total mass of the dish and the solution.
-
Mass of the dissolved this compound: Subtract the mass of the pre-weighed dish from the final mass of the dish with the dry residue.
-
Solubility Calculation: Express the solubility as the mass of this compound per unit mass or volume of the solvent (e.g., in mg/mL or g/100g ).
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
References
In Silico Docking Analysis of 4-Bromochalcone: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies of In Silico Docking Studies of 4-Bromochalcone with Key Protein Targets.
This technical guide provides a comprehensive overview of the in silico molecular docking studies of this compound, a synthetic chalcone derivative with significant potential in drug discovery. Chalcones, characterized by an open-chain flavonoid structure, have garnered considerable attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom to the chalcone scaffold can significantly modulate its biological activity, making this compound a compound of high interest for therapeutic development.
This guide details the interaction of this compound and its derivatives with various protein targets implicated in diseases such as cancer and neurodegenerative disorders. It outlines the methodologies for in silico analysis, presents available quantitative data on binding affinities, and visualizes key signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.
Data Presentation: In Silico Binding Affinities of this compound and its Derivatives
While extensive in silico research has been conducted on chalcone derivatives, specific quantitative docking data for the parent this compound is limited in publicly available literature. The following table summarizes the available binding affinity data for this compound and closely related brominated chalcone derivatives to provide insights into their potential therapeutic targets and binding strengths.
| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | In Silico Method |
| This compound Derivative | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.10 to -9.25 | Molecular Docking |
| Brominated Chalcone Derivative | Acetylcholinesterase (AChE) | Not Specified | Not Specified (IC50: 4.68 µM) | Molecular Docking |
| Tetrabromo Chalcone Derivative | Carbonic Anhydrase I (hCA I) | Not Specified | Not Specified (Ki: 11.30-21.22 nM) | Molecular Docking |
| Tetrabromo Chalcone Derivative | Carbonic Anhydrase II (hCA II) | Not Specified | Not Specified (Ki: 8.21-12.86 nM) | Molecular Docking |
| α-Bromo-2′,3,4,4′-tetramethoxychalcone | Janus Kinase 2 (JAK2) | Not Specified | Not Specified (Inhibits Phosphorylation) | Not Specified |
| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Cyclin-Dependent Kinase 1 (CDK1) | Not Specified | Not Specified (IC50: 3.204 µM vs. Hela) | Reverse Molecular Docking |
Note: The table includes data for derivatives of this compound to illustrate the potential binding affinities of this class of compounds. Further research is required to determine the specific binding energies of this compound against a wider range of protein targets.
Experimental Protocols: A Step-by-Step Guide to Molecular Docking
The following protocol outlines a general methodology for performing in silico molecular docking studies of a small molecule like this compound with a target protein. This protocol is based on widely used software such as AutoDock.
Preparation of the Target Protein
-
Protein Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
Preparation of the Ligand (this compound)
-
Ligand Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure and its geometry is optimized using a suitable force field (e.g., MMFF94).
-
Ligand Preparation: The 3D structure of this compound is prepared for docking by:
-
Detecting the root and defining the rotatable bonds.
-
Assigning Gasteiger charges.
-
Saving the prepared ligand in the PDBQT format.
-
Molecular Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for guiding the docking algorithm to the region of interest.
-
Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.
-
Execution of Docking: The docking simulation is run using the prepared protein, ligand, and grid parameter files. AutoDock Vina is a popular and efficient tool for this step.
Analysis of Docking Results
-
Binding Affinity Evaluation: The docking results are analyzed to determine the binding affinity (in kcal/mol) of the different ligand poses. The pose with the lowest binding energy is typically considered the most favorable.
-
Interaction Analysis: The interactions between the best-ranked pose of this compound and the amino acid residues of the target protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Software like PyMOL or Discovery Studio Visualizer is used for this purpose.
Mandatory Visualizations
Experimental Workflow for In Silico Docking
Caption: A flowchart illustrating the key stages of an in silico molecular docking study.
EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling cascade.
JAK-STAT Signaling Pathway
Caption: An overview of the JAK-STAT signaling pathway.
The Synthetic Versatility and Diverse Applications of Chalcones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif imparts a wide range of biological activities and makes them valuable precursors for the synthesis of various heterocyclic compounds. This technical guide provides an in-depth review of the synthesis and diverse applications of chalcones, with a focus on their therapeutic potential and utility in materials science.
Synthesis of Chalcones: From Traditional Methods to Green Chemistry
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of an appropriate acetophenone with a substituted benzaldehyde. While effective, traditional methods often involve harsh reaction conditions and long reaction times. To address these limitations, more sustainable and efficient "green" synthetic approaches have been developed.
Conventional Claisen-Schmidt Condensation
This method typically employs a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. The reaction proceeds via an aldol condensation followed by dehydration to yield the chalcone.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[1] Microwave-assisted Claisen-Schmidt condensation can be performed with or without a solvent, offering a more environmentally friendly alternative to conventional heating.[2][3]
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Ferrocenyl Chalcones [3]
| Entry | Aldehyde | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |
| 1 | Benzaldehyde | 10 | 85 | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 12 | 82 | 2.5 | 90 |
| 3 | 4-Methoxybenzaldehyde | 15 | 87 | 1.5 | 95 |
| 4 | 4-Nitrobenzaldehyde | 24 | 71 | 5 | 78 |
| 5 | 2-Chlorobenzaldehyde | 40 | 75 | 4 | 80 |
Therapeutic Applications of Chalcones
The diverse pharmacological activities of chalcones have positioned them as promising candidates for drug development. Their biological effects are wide-ranging, encompassing anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Anticancer Activity
Chalcones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and disruption of signaling pathways crucial for tumor growth and survival.
Table 2: Anticancer Activity (IC50, µM) of Selected Chalcone Derivatives
| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |
| Diaryl ether chalcone (25) | 3.44 ± 0.19 | 6.31 ± 0.27 | - | [4] |
| Coumaryl-chalcone (19) | 79.13 µg/mL | - | 70.90 µg/mL | [4] |
| Bis-chalcone (5a) | 7.87 ± 2.54 | 18.10 ± 2.51 | 41.99 ± 7.64 | [5] |
| Bis-chalcone (5b) | 4.05 ± 0.96 | - | - | [5] |
| Hydroquinone-Chalcone Hybrid (4) | >4.46 (pIC50) | >4.42 (pIC50) | - | [6] |
| Hydroquinone-Chalcone Hybrid (5) | 4.66 (pIC50) | 4.73 (pIC50) | - | [6] |
| Thiazolo-imidazopyridine chalcone (180) | 0.18 ± 0.094 | - | 0.66 ± 0.071 | [7] |
Anti-inflammatory Activity
Chalcones exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. By inhibiting these pathways, chalcones can reduce the production of pro-inflammatory mediators.
Antioxidant Activity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the radical scavenging activity of compounds.
Table 3: Antioxidant Activity (IC50, µg/mL) of Chalcone Derivatives by DPPH Assay
| Compound | IC50 (µg/mL) | Reference |
| Chalcone 1 | 8.22 | [9] |
| Chalcone 2 | 6.89 | [9] |
| Chalcone 3 | 3.39 | [9] |
| Synthetic Chalcone (5e) | 68.58% inhibition at 2 µg/mL | [8] |
| Novel Synthetic Chalcone (JVF3) | 61.4 µM | [10] |
Antimicrobial Activity
Chalcones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Table 4: Antimicrobial Activity (MIC, µg/mL) of Chalcone Derivatives
| Compound | Staphylococcus aureus | Escherichia coli | Reference |
| Chalcone 2 | 645 | 812 | [11] |
| Chalcone 3 | 125 | 250 | [9] |
| O-OH Chalcone | 25-50 | - | [12] |
| M-OH Chalcone | 98.7 ± 43.3 | - | [12] |
| P-OH Chalcone | 108.7 ± 29.6 | - | [12] |
| Imine Chalcone (1) | 0.002 | - | [13] |
| Imine Chalcone (6) | 0.008 | - | [13] |
Applications in Materials Science
Beyond their biological activities, chalcones are also finding applications in materials science due to their unique photophysical and photochemical properties.
Fluorescent Chemosensors
Chalcone-based compounds have been designed as fluorescent chemosensors for the detection of metal ions.[14][15][16] These sensors typically consist of a chalcone backbone as a fluorophore and a receptor moiety that selectively binds to the target metal ion, leading to a change in the fluorescence signal.
Nonlinear Optical (NLO) Materials
The extended π-conjugated system in chalcones gives rise to significant nonlinear optical (NLO) properties, making them promising candidates for applications in optoelectronics and photonics.[17][18][19][20] The molecular structure of chalcones can be readily modified to tune their NLO response.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the biological activities of chalcones is crucial for their development as therapeutic agents. This often involves studying their effects on key cellular signaling pathways.
Chalcone Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Chalcones have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.
Experimental Workflow for Studying NF-κB Inhibition by Chalcones
A common experimental approach to investigate the effect of chalcones on the NF-κB pathway involves cell culture, treatment with the chalcone, and subsequent analysis by Western blotting to measure the protein levels of key pathway components.
Chalcone Modulation of the MAPK Signaling Pathway
The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Chalcones have been shown to modulate this pathway, contributing to their anticancer effects.
Experimental Protocols
Protocol 1: Synthesis of Chalcone via Conventional Claisen-Schmidt Condensation[22]
Materials:
-
Substituted acetophenone (10 mmol)
-
Substituted benzaldehyde (10 mmol)
-
Sodium hydroxide (20 mmol)
-
Ethanol (50 mL)
-
Distilled water
-
Ice
Procedure:
-
Dissolve sodium hydroxide in a mixture of ethanol (30 mL) and water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add the substituted acetophenone to the cooled solution with continuous stirring.
-
Slowly add the substituted benzaldehyde to the reaction mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Characterize the product using techniques such as melting point, TLC, IR, and NMR spectroscopy.
Protocol 2: Microwave-Assisted Synthesis of a Vanillin-Derived Chalcone[2]
Materials:
-
Acetophenone (1 mmol)
-
Vanillin (1 mmol)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
6 N Hydrochloric acid (HCl)
Procedure:
-
In a microwave-safe vial, mix acetophenone (1 mmol) and vanillin (1 mmol) with a catalytic amount of KOH in a minimal amount of ethanol.
-
Irradiate the mixture in a microwave reactor at 180 watts for 5 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (4:1).
-
After completion of the reaction, add 15 mL of cold distilled water to the mixture.
-
Neutralize the mixture with 6 N HCl.
-
Store the mixture in a refrigerator for 24 hours to maximize precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Recrystallize the product from hot ethanol.
-
Determine the melting point and characterize the pure compound using UV-Vis spectroscopy.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity[9]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Chalcone derivatives (various concentrations)
-
Ascorbic acid (standard)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the chalcone derivatives and ascorbic acid in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the sample.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. researchgate.net [researchgate.net]
- 12. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. novaresearch.unl.pt [novaresearch.unl.pt]
- 15. novaresearch.unl.pt [novaresearch.unl.pt]
- 16. Dipòsit Digital de la Universitat de Barcelona: Chalcone-based fluorescent chemosensors as new tools for detecting Cu2+ ions [diposit.ub.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chalcone as Potential Nonlinear Optical Material: A Combined Theoretical, Structural and Spectroscopic Study. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Discovery and Development of 4-Bromochalcone as a Promising Antimicrobial Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of open-chain flavonoids, have emerged as a privileged scaffold in medicinal chemistry due to their diverse biological activities. Among the various halogenated derivatives, 4-Bromochalcone has garnered significant attention for its potent antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of this compound as an antimicrobial agent. It details the synthetic protocols, summarizes its antimicrobial efficacy through quantitative data, and elucidates its proposed mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-infective therapies.
Introduction
The rise of antimicrobial resistance poses a significant threat to global health, necessitating the urgent development of new therapeutic agents. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, represent a promising class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of a bromine atom at the 4-position of the B-ring of the chalcone scaffold has been shown to significantly enhance its antimicrobial potency. This guide focuses specifically on this compound, providing an in-depth analysis of its journey from synthesis to its potential as a lead compound in antimicrobial drug discovery.
Synthesis of this compound
The primary synthetic route to this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an appropriately substituted acetophenone and a benzaldehyde.
Experimental Protocol: Conventional Synthesis
Reaction: 4-Bromoacetophenone with benzaldehyde.
Catalyst: 10% Sodium Hydroxide (NaOH) solution.
Procedure:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (approximately 5-10 minutes).
-
To this solution, add benzaldehyde (2.5 mmol).
-
Add 10% aqueous NaOH solution (1.5 mL) dropwise to the reaction mixture.
-
Continue stirring the mixture at room temperature for 3 hours.
-
Quench the reaction by pouring the mixture into ice water.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral (pH 7).
-
Dry the purified product in a desiccator. Recrystallization from ethanol can be performed for further purification.[1]
Yield: Approximately 94.61%[1].
Characterization: The structure of the synthesized 4'-Bromochalcone can be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point of 4'-bromochalcone is reported to be in the range of 103-107 °C.
Experimental Protocol: Microwave-Assisted Synthesis
Reaction: 4-Bromoacetophenone with benzaldehyde.
Catalyst: 10% Sodium Hydroxide (NaOH) solution.
Procedure:
-
Combine 4-bromoacetophenone (2.5 mmol) and ethanol (1.25 mL) in a round-bottom flask and stir for 5 minutes at room temperature until the solid dissolves.
-
Add benzaldehyde (2.5 mmol) to the mixture.
-
Add 10% aqueous NaOH solution (1.5 mL) dropwise.
-
Place the reaction vessel in a microwave reactor and irradiate for 45 seconds at 140 watts.
-
After irradiation, quench the reaction by pouring the mixture into ice water.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from ethanol.[1]
Yield: Approximately 89.39%[1].
Antimicrobial Activity of this compound
This compound has demonstrated significant activity against a range of pathogenic microorganisms. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition in agar diffusion assays.
Quantitative Antimicrobial Data
The following tables summarize the reported antimicrobial activity of this compound and closely related brominated chalcones against various bacterial and fungal strains.
| Compound | Microorganism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound derivative | Staphylococcus aureus | ATCC 43300 (MRSA) | 512 | - | [2] |
| This compound derivative | Staphylococcus aureus | Clinical Isolate (MRSA) | >512 | - | [2] |
| 4-Bromo-3',4'-dimethoxychalcone | Escherichia coli | ATCC 8739 | - | 11 ± 0.3 | [3] |
| 4-Bromo-3',4'-dimethoxychalcone | Salmonella typhimurium | ATCC 14028 | - | 15 ± 0.7 | [3] |
| This compound derivative | Pseudomonas aeruginosa | - | - | 10 | [2] |
| This compound derivative | Candida albicans | - | >250 | - |
Note: Data for this compound is often presented within studies of a series of derivatives. The table reflects this, specifying the exact compound where the data is available.
Experimental Protocols for Antimicrobial Testing
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) or another appropriate growth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.[2]
This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone where microbial growth is inhibited around a disc impregnated with the compound.
Procedure:
-
Prepare a standardized inoculum of the test microorganism and uniformly streak it onto the surface of a Mueller-Hinton Agar (MHA) plate.
-
Impregnate sterile paper discs with a known concentration of this compound solution.
-
Place the impregnated discs onto the surface of the inoculated MHA plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the clear zone of growth inhibition around the disc in millimeters.[3]
Mechanism of Action
The antimicrobial activity of this compound is believed to stem from its ability to disrupt essential cellular processes in microorganisms. The primary proposed mechanisms include damage to the bacterial cell wall and membrane, as well as the inhibition of efflux pumps.
Disruption of Cell Wall and Membrane Integrity
The bacterial cell wall is a crucial structure for maintaining cell shape and protecting against osmotic stress. Chalcones have been shown to interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall.[4][5] This interference can lead to cell lysis and death.
Furthermore, this compound can disrupt the integrity of the bacterial cell membrane. This disruption can lead to the depolarization of the membrane potential and increased membrane permeability, resulting in the leakage of intracellular components and ultimately, cell death.[6][7]
Inhibition of Efflux Pumps
Efflux pumps are membrane proteins that actively transport antimicrobial agents out of the bacterial cell, contributing to multidrug resistance. Several studies have indicated that chalcones can act as efflux pump inhibitors (EPIs). By blocking these pumps, this compound can increase the intracellular concentration of itself or other co-administered antibiotics, thereby restoring or enhancing their efficacy against resistant strains.[8][9][10]
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via Claisen-Schmidt Condensation.
Antimicrobial Workflow
Caption: Experimental workflow for evaluating this compound's antimicrobial properties.
Proposed Mechanism of Action
Caption: Proposed antimicrobial mechanisms of this compound.
Conclusion and Future Directions
This compound has demonstrated considerable promise as a scaffold for the development of new antimicrobial agents. Its straightforward synthesis, coupled with its potent activity against a variety of microorganisms, makes it an attractive candidate for further investigation. The elucidation of its mechanism of action, primarily involving the disruption of the bacterial cell envelope and inhibition of efflux pumps, provides a solid foundation for rational drug design and optimization.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: A more systematic investigation into the SAR of this compound derivatives could lead to the identification of analogues with enhanced potency, broader spectrum of activity, and improved pharmacokinetic profiles.
-
Mechanism of Action Elucidation: While the current understanding of the mechanism of action is informative, further studies are needed to identify the specific molecular targets of this compound within the bacterial cell.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models of infection are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Combination Therapy: Investigating the synergistic effects of this compound with existing antibiotics could lead to novel combination therapies that are effective against multidrug-resistant pathogens.
References
- 1. Structural modification and antibacterial property studies of natural chalcone sanjuanolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of compounds that inhibit late steps of peptidoglycan synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of membrane-targeting chalcone derivatives as antibacterial agents against multidrug-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural modification and antibacterial property studies of natural chalcone sanjuanolide [frontiersin.org]
- 8. Chalcone inhibitors of the NorA efflux pump in Staphylococcus aureus whole cells and enriched everted membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux Pumps Are Involved in the Defense of Gram-Negative Bacteria against the Natural Products Isobavachalcone and Diospyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Exploring the Antioxidant Potential of 4-Bromochalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of open-chain flavonoids, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, 4-Bromochalcone has emerged as a compound of interest for its potential antioxidant properties. This technical guide provides a comprehensive overview of the synthesis, in vitro antioxidant capacity, and putative mechanisms of action of this compound. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and development. Furthermore, this guide elucidates the role of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, as a likely target for the antioxidant effects of this compound.
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. While essential for certain cellular signaling pathways, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are molecules that can neutralize ROS, thereby mitigating oxidative damage. Chalcones (1,3-diaryl-2-propen-1-ones) represent a "privileged scaffold" in medicinal chemistry, with their α,β-unsaturated ketone moiety being a key determinant of their biological effects. The substitution of a bromine atom at the 4'-position of the chalcone scaffold can significantly influence the molecule's physicochemical properties and biological activity, making this compound a promising candidate for antioxidant research.[1]
Synthesis of this compound
The primary and most widely used method for synthesizing this compound is the Claisen-Schmidt condensation .[1] This base-catalyzed reaction involves the condensation of an aromatic aldehyde (benzaldehyde) with an aromatic ketone (4-bromoacetophenone).
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromochalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-bromochalcone, a valuable intermediate in organic synthesis and pharmaceutical research, through the Claisen-Schmidt condensation.[1][2] The document outlines both conventional and microwave-assisted methods, offering flexibility in terms of reaction time and equipment availability.[3]
This compound and its derivatives are recognized for their potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2] This makes efficient and well-characterized synthesis methods crucial for further research and drug development. The protocols provided herein are based on established literature procedures, ensuring reliability and reproducibility.
Reaction Principle
The synthesis of this compound is achieved via a base-catalyzed Claisen-Schmidt condensation reaction.[4] This reaction involves the condensation of an aromatic ketone (4-bromoacetophenone) with an aromatic aldehyde (benzaldehyde) that lacks α-hydrogens.[4][5] The base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), facilitates the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[5] Subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone, this compound.[5]
Reaction Scheme:
References
Application Note: Laboratory-Scale Synthesis of 4'-Bromochalcone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chalcones are a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, which is a privileged scaffold in medicinal chemistry.[1] They serve as key precursors in the biosynthesis of flavonoids and exhibit a wide range of biological activities.[1][2] The introduction of a bromine atom, as in 4'-Bromochalcone (systematic name: (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one), can significantly influence the molecule's physicochemical properties and biological potential, making it a compound of interest for further functionalization and drug discovery research.[1][3]
This document provides a detailed protocol for the synthesis of 4'-Bromochalcone via a base-catalyzed Claisen-Schmidt condensation reaction.[3][4][5] The procedure is a conventional, straightforward, and high-yielding method suitable for standard laboratory settings.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of 4'-Bromochalcone from 4-bromoacetophenone and benzaldehyde using sodium hydroxide as a base catalyst in an ethanol solvent system.[4]
Materials and Reagents:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Ethanol (95% or absolute)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Buchner funnel and filter flask
-
Beakers
-
pH paper
-
Desiccator
Safety Precautions:
-
Perform all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium hydroxide is corrosive. Handle with care.
-
Benzaldehyde is harmful if swallowed and can cause skin irritation.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol, 497.6 mg) in ethanol (1.25 mL).[4]
-
Stir the mixture at room temperature using a magnetic stirrer for 5-10 minutes until the 4-bromoacetophenone is completely dissolved.[4]
-
Addition of Benzaldehyde: To the stirred solution, add benzaldehyde (2.5 mmol, 265.3 mg, ~0.25 mL).[4]
-
Catalyst Addition: Prepare a 10% NaOH solution. Slowly add 1.5 mL of the 10% NaOH solution dropwise to the reaction mixture.[4]
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 3 hours.[4] A precipitate should form as the reaction progresses.
-
Work-up: Quench the reaction by pouring the mixture into a beaker containing ice-cold water.[4]
-
Isolation: Place the beaker in an ice bath to facilitate complete precipitation of the product.[4]
-
Filter the crude product using a Buchner funnel under vacuum.[4]
-
Wash the collected precipitate with cold water until the filtrate is neutral (check with pH paper).[4]
-
Drying: Dry the crude product in a desiccator to remove residual water.[4]
-
Purification: Purify the dried solid by recrystallization from ethanol to afford the final 4'-Bromochalcone product as a yellow crystalline solid.[3][4]
Data Presentation
The following tables summarize the quantitative data for the synthesis and characterization of 4'-Bromochalcone.
Table 1: Reagents and Yield
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. | Reported Yield (%) |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | 2.5 | 497.6 mg | 1.0 | \multirow{2}{*}{Up to 94.6%[4][6]} |
| Benzaldehyde | C₇H₆O | 106.12 | 2.5 | 265.3 mg | 1.0 | |
| 10% Sodium Hydroxide | NaOH | 40.00 | - | 1.5 mL | Catalyst | - |
| Ethanol | C₂H₅OH | 46.07 | - | 1.25 mL | Solvent | - |
Table 2: Product Characterization Data
| Property | Description | Reported Value |
| Appearance | Crystalline Solid | Yellow Solid[3] |
| Melting Point | 104-105 °C[4] | |
| FTIR (cm⁻¹) | Carbonyl (C=O) Stretch | ~1658-1660[1] |
| Ethylenic (C=C) Stretch | ~1605[1] | |
| Aromatic (C=C) Stretch | ~1489[1] | |
| ¹H NMR (CDCl₃, δ ppm) | Vinylic Proton (Hα), doublet | ~7.47 (J ≈ 15.7 Hz)[1] |
| Vinylic Proton (Hβ), doublet | ~7.82 (J ≈ 15.7 Hz)[1] | |
| Aromatic Protons, multiplet | 7.3 - 8.1 |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the synthesis of 4'-Bromochalcone.
Caption: Experimental workflow for 4'-Bromochalcone synthesis.
References
The Versatility of 4-Bromochalcone in Modern Organic Synthesis: A Gateway to Diverse Molecular Architectures
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Bromochalcone, a versatile α,β-unsaturated ketone, has emerged as a pivotal building block in organic synthesis, enabling the efficient construction of a wide array of complex molecules and heterocyclic systems. Its unique structural features, including a reactive α,β-unsaturated carbonyl system and a strategically positioned bromine atom, make it a valuable precursor for researchers, scientists, and drug development professionals. This application note provides a detailed overview of the synthetic utility of this compound, complete with experimental protocols and quantitative data to facilitate its application in the laboratory.
Chalcones, in general, are naturally occurring compounds that serve as precursors in the biosynthesis of flavonoids.[1][2] this compound, a synthetic derivative, has garnered significant attention due to the enhanced reactivity conferred by the bromine substituent, which can be exploited in various chemical transformations.[2][3]
Key Applications in Organic Synthesis
This compound serves as a versatile starting material for the synthesis of numerous heterocyclic compounds, including pyrazolines, isoxazoles, and pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[4][5][6] Furthermore, this compound is a key intermediate in the synthesis of flavonoids and can participate in important carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[7][8][9]
Synthesis of Heterocyclic Compounds
The α,β-unsaturated carbonyl moiety of this compound is susceptible to nucleophilic attack, making it an ideal substrate for cyclization reactions.
-
Pyrazolines: Reaction with hydrazine derivatives leads to the formation of pyrazoline rings, a common motif in pharmacologically active compounds.[4][6][10]
-
Isoxazoles: Cyclization with hydroxylamine hydrochloride yields isoxazole derivatives, which have applications in agriculture and medicine.[11]
-
Pyrimidines: Condensation with urea or thiourea provides access to pyrimidine scaffolds, which are core components of many therapeutic agents.[5][12][13]
Flavonoid Synthesis
As a chalcone, this compound can be a precursor in the synthesis of various flavonoid derivatives.[7][14] These compounds are known for their antioxidant and other health-beneficial properties.
Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound allows for its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, enables the formation of biaryl compounds by reacting with boronic acids, thus expanding the molecular diversity achievable from this starting material.[8][9]
Quantitative Data Summary
The following tables summarize the yields of various reactions starting from or leading to this compound, providing a clear comparison of different synthetic methodologies.
| Product | Reactants | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone, Benzaldehyde | 10% NaOH | Ethanol | 3 h | 94.61 | [15] |
| This compound | 4-Bromoacetophenone, Benzaldehyde | 10% NaOH | Ethanol | 45 s (MW) | 89.39 | [15] |
| This compound | Acetophenone, 4-Bromobenzaldehyde | Not Specified | Not Specified | Not Specified | 65 | [11] |
| 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one | This compound, Bromine | Acetic Acid | Not Specified | Not Specified | 76 | [11] |
| 3-(4-bromophenyl)-5-phenylisoxazole | 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one, Hydroxylamine HCl | KOH | Ethanol | Not Specified | 95 | [11] |
Experimental Protocols
Detailed methodologies for key synthetic transformations involving this compound are provided below.
Protocol 1: Synthesis of this compound (Conventional Method)[16]
Objective: To synthesize this compound via a Claisen-Schmidt condensation reaction.
Materials:
-
4-Bromoacetophenone (2.5 mmol, 497.6 mg)
-
Benzaldehyde (2.5 mmol, 265.3 mg)
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)
-
Ethanol (1.25 mL)
-
Ice water
-
Cold water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
Add 4-bromoacetophenone (497.6 mg) to a round-bottom flask.
-
Add ethanol (1.25 mL) and stir the mixture at room temperature until the 4-bromoacetophenone is completely dissolved (5-10 minutes).
-
Add benzaldehyde (265.3 mg) to the solution.
-
Add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Quench the reaction by pouring the mixture into ice water.
-
Place the mixture in an ice bath to facilitate precipitation.
-
Filter the precipitate using a Buchner funnel.
-
Wash the precipitate with cold water until the pH is neutral.
-
Dry the precipitate in a desiccator.
-
Purify the crude product by recrystallization from ethanol to obtain the desired 4'-bromochalcone.
Protocol 2: Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole from this compound[12]
Objective: To synthesize an isoxazole derivative from this compound via a dibromide intermediate.
Part A: Synthesis of 2,3-dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one
Materials:
-
This compound
-
Bromine (in a 20% v/v solution with acetic acid)
-
Deionized (DI) water
-
Erlenmeyer flask
-
Stirring plate and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in a suitable solvent in an Erlenmeyer flask.
-
Add a stir bar and place the flask on a stirring plate.
-
Dropwise, add the 20% bromine solution in acetic acid to the chalcone solution.
-
After the addition is complete, slowly add DI water to precipitate the product.
-
Collect the product by vacuum filtration using a Büchner funnel.
-
Wash the product thoroughly with water to remove any excess acetic acid.
-
Allow the product to air dry.
Part B: Synthesis of 3-(4-bromophenyl)-5-phenylisoxazole
Materials:
-
Chalcone dibromide from Part A (0.01 mol)
-
95% Ethanol (150 mL)
-
Hydroxylamine hydrochloride (1.4 g)
-
DI water (3 mL + 4 mL)
-
Potassium hydroxide (KOH) (3.4 g)
-
Erlenmeyer flask
-
Magnetic hot plate and stir bar
-
Ice/water bath
Procedure:
-
Dissolve the chalcone dibromide (0.01 mol) in 150 mL of 95% ethanol in an Erlenmeyer flask.
-
Prepare a solution of hydroxylamine hydrochloride (1.4 g) in 3 mL of DI water and add it to the ethanol mixture.
-
Heat and stir the mixture using a magnetic hot plate.
-
While the mixture is hot, prepare a solution of KOH (3.4 g) in 4 mL of water and add it dropwise.
-
Heat the mixture for an additional ten minutes after the addition is complete.
-
Cool the mixture and add water to crystallize the isoxazole.
-
Complete the crystallization by placing the mixture in an ice/water bath.
-
Collect the crystals by vacuum filtration and wash them with water.
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Synthesis of Heterocycles.
Caption: Suzuki-Miyaura Coupling Reaction.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to participate in a wide range of chemical transformations provides a straightforward and efficient route to a diverse set of complex molecules, particularly heterocyclic compounds of medicinal interest. The protocols and data presented herein are intended to serve as a practical guide for researchers in academia and industry, facilitating the exploration of new chemical space and the development of novel therapeutic agents and materials.[3][16] The continued investigation into the applications of this compound is expected to yield further innovations in synthetic chemistry and drug discovery.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. impactfactor.org [impactfactor.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. ikm.org.my [ikm.org.my]
- 9. mdpi.com [mdpi.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. odinity.com [odinity.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 16. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
Application Notes and Protocols: Utilizing 4-Bromochalcone as a Precursor for Flavonoid Synthesis
Introduction
Flavonoids are a diverse class of polyphenolic compounds widely found in plants, known for their significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Chalcones, open-chain flavonoids, serve as crucial precursors for the synthesis of various flavonoid derivatives.[3][4][5] Among them, 4-bromochalcone has emerged as a versatile and valuable precursor in the synthesis of a wide array of flavonoids. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex flavonoid skeletons.[6][7] This document provides detailed application notes and protocols for the synthesis of flavonoids using this compound as a key starting material, intended for researchers, scientists, and professionals in drug development.
Core Synthesis Strategy: From this compound to Flavonoids
The general synthetic strategy involves two main stages:
-
Synthesis of this compound: Typically achieved through a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and a suitable benzaldehyde.[4][7][8]
-
Conversion to Flavonoids: This can be accomplished through several methods, including:
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the synthesis of this compound from 4-bromoacetophenone and benzaldehyde.[8][16]
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized (DI) water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a suitable flask, dissolve sodium hydroxide in DI water to prepare a 10% NaOH solution.[8]
-
In a separate flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.[8]
-
Cool the 4-bromoacetophenone solution in an ice bath with stirring.
-
To this cooled solution, add benzaldehyde (1.0 eq).[8]
-
Slowly add the 10% NaOH solution dropwise to the reaction mixture while maintaining the temperature in the ice bath.[8]
-
Continue stirring the reaction mixture at room temperature for approximately 3 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, pour the mixture into crushed ice to precipitate the product.[8]
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold DI water until the washings are neutral.[8][16]
-
Dry the crude product. Recrystallization from ethanol can be performed for further purification.[8][16]
Protocol 2: Synthesis of Flavone from this compound (via Oxidative Cyclization)
This protocol outlines the synthesis of a flavone derivative from a 2'-hydroxy-4-bromochalcone intermediate using iodine in DMSO.[1][9]
Materials:
-
2'-Hydroxy-4-bromochalcone (synthesized via Claisen-Schmidt condensation of 2'-hydroxyacetophenone and 4-bromobenzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Reflux apparatus
-
Crushed ice
-
Diethyl ether for extraction
Procedure:
-
Dissolve the 2'-hydroxy-4-bromochalcone derivative (1.0 eq) in DMSO.[1]
-
Add a catalytic amount of solid iodine to the solution.[1]
-
Reflux the reaction mixture for approximately 2 hours, monitoring the reaction progress by TLC.[1]
-
After completion, pour the reaction mixture into crushed ice.[1]
-
Collect the precipitated solid by filtration or extract the product with diethyl ether.[1]
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude flavone.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Synthesis of Flavanone from this compound (via Intramolecular Cyclization)
This protocol describes the acid-catalyzed intramolecular cyclization of a 2'-hydroxy-4-bromochalcone to a flavanone.[11][17]
Materials:
-
2'-Hydroxy-4-bromochalcone
-
Methanol
-
Sodium acetate (NaOAc) or a suitable acid catalyst
-
Reflux apparatus
Procedure:
-
Dissolve the 2'-hydroxy-4-bromochalcone derivative (1.0 eq) in methanol.[11]
-
Add sodium acetate (5 eq) to the solution.[11]
-
Reflux the reaction mixture. The reaction time can vary from a few hours to 24 hours depending on the substrate.[10][11] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the resulting flavanone by column chromatography or recrystallization.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of this compound and its conversion to flavonoids.
| Reaction | Starting Materials | Product | Yield (%) | Reference |
| Claisen-Schmidt Condensation | Acetophenone, 4-Bromobenzaldehyde | This compound | 65 | [16] |
| Claisen-Schmidt Condensation | 4-Bromoacetophenone, Benzaldehyde | 4'-Bromochalcone | 94.6 | [8] |
| Cyclization | 2'-Hydroxy-4,6-dimethoxychalcone | 4'-Bromo-5,7-dimethoxyflavanone | 52 (chalcone synthesis) | [11] |
| Bromination | This compound | 2,3-Dibromo-3-(4-bromophenyl)-1-phenylpropan-1-one | 76 | [16] |
| Isoxazole Formation | Chalcone Dibromide | 3-(4-Bromophenyl)-5-phenylisoxazole | 95 | [16] |
Visualizations
Synthesis Pathway of this compound
Caption: Claisen-Schmidt synthesis of this compound.
Conversion of this compound to Flavonoids
Caption: Cyclization pathways to flavones and flavanones.
Advanced Synthesis via Cross-Coupling Reactions
References
- 1. Synthesis and Biological Evaluation of Newly Synthesized Flavones : Oriental Journal of Chemistry [orientjchem.org]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 16. odinity.com [odinity.com]
- 17. nepjol.info [nepjol.info]
Application Notes and Protocols: 4-Bromochalcone in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromochalcone is a versatile α,β-unsaturated ketone that serves as a valuable building block in organic synthesis, particularly in the construction of a diverse array of molecular architectures with significant biological activities. Its electrophilic double bond readily participates in Michael addition reactions, a conjugate addition of a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the carbonyl group. This reactivity has been extensively exploited in the synthesis of novel compounds for drug discovery and development, with applications ranging from anticancer to antimicrobial agents.
The presence of the bromine atom on the phenyl ring of the acetophenone moiety influences the electronic properties of the molecule, enhancing its reactivity as a Michael acceptor. Furthermore, the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of complex molecular scaffolds.
These application notes provide an overview of the utility of this compound in Michael addition reactions, summarizing key quantitative data, and offering detailed experimental protocols for its synthesis and subsequent conjugate addition reactions.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of this compound and its application in Michael addition reactions with various nucleophiles.
| Product | Reagents | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| 4'-Bromochalcone | 4-Bromoacetophenone, Benzaldehyde | 10% NaOH | Ethanol | 3 h | 94.61 | [1] |
| 4'-Bromochalcone | 4-Bromoacetophenone, Benzaldehyde | 10% NaOH | Ethanol | 45 s (MW) | 89.39 | [1] |
| This compound | Acetophenone, 4-Bromobenzaldehyde | Sodium Hydroxide | Ethanol/Water | Overnight | 65 |
Table 1: Synthesis of this compound. Microwave-assisted synthesis offers a significant reduction in reaction time.
| Michael Acceptor | Michael Donor (Nucleophile) | Catalyst/Conditions | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Chalcone (general) | Diethyl Malonate | Nickel-Sparteine Complex (10 mol%) / Toluene, 25°C, 5h | 1,5-Diketone | 80-91 | 80-88 | - | [2] |
| Chalcones (various) | Malononitrile | Rosin-derived Bifunctional Squaramide (0.3 mol%) / CH2Cl2, RT, 36h | γ-Cyano Carbonyl Compound | up to 99 | up to 90 | - | |
| Chalcones (various) | Nitroalkanes | Chiral Squaramides / 80°C | γ-Nitro Ketone | High | 93-96 | - | [3] |
| Chalcones (various) | 4-Hydroxycoumarin | Chiral Primary Amine Thiourea | Warfarin-type Adduct | up to 97 | up to 95 | - | [4] |
| Chalcones (various) | Pyrrolones | 1,2-Diaminocyclohexane-2-(N-Boc-amino)benzoic acid | Pyrrolone Adduct | up to 90 | up to 95 | - | [5] |
| 4-Methyl/Methoxy Chalcone | N-Acetylcysteine | pH dependent | Thioether | - | Diastereoselective | Affected by pH | [6] |
Table 2: Representative Michael Addition Reactions of Chalcones. While not all examples specify this compound, the data for other substituted chalcones provide a strong indication of the expected reactivity and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound (Conventional Method)
This protocol describes the synthesis of this compound via a Claisen-Schmidt condensation reaction.[1]
Materials:
-
4-Bromoacetophenone (2.5 mmol, 497.6 mg)
-
Benzaldehyde (2.5 mmol, 265.3 mg)
-
10% Sodium Hydroxide (NaOH) solution (1.5 mL)
-
Ethanol (1.25 mL)
-
Ice water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) by stirring at room temperature for 5-10 minutes.
-
To the resulting solution, add benzaldehyde (2.5 mmol).
-
Add the 10% NaOH solution (1.5 mL) dropwise to the reaction mixture while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Upon completion of the reaction, quench the reaction by pouring the mixture into ice water.
-
Place the mixture in an ice bath to facilitate precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral (pH 7).
-
Dry the product in a desiccator.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Michael Addition of an Active Methylene Compound to a Chalcone
This protocol provides a general procedure for the Michael addition of a nucleophile such as ethyl acetoacetate to a chalcone, which can be adapted for this compound.
Materials:
-
trans-Chalcone (or this compound) (5.76 mmol)
-
Ethyl acetoacetate (1 molar equivalent)
-
95% Ethanol (25 mL)
-
Sodium hydroxide (NaOH) pellet (0.090 - 0.120 g)
-
100-mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
To a 100-mL round-bottom flask, add finely ground trans-chalcone (5.76 mmol), ethyl acetoacetate (1 molar equivalent), and 95% ethanol (25 mL).
-
Stir the mixture with a magnetic stir bar to dissolve the solids.
-
Add one pellet of sodium hydroxide to the flask.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1 hour. The mixture may become cloudy and precipitate may form.
-
After the reflux period, pour the reaction mixture over approximately 15 g of ice in a beaker.
-
Stir the mixture as the ice melts. Induce crystallization by scratching the inside of the beaker with a glass stirring rod.
-
Place the beaker in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water, followed by a small amount of ice-cold 95% ethanol.
-
Allow the product to air dry.
Applications in Drug Development and Signaling Pathway Modulation
The Michael adducts derived from this compound are of significant interest to the drug development community due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The α,β-unsaturated carbonyl moiety in chalcones is a well-known Michael acceptor that can react with nucleophilic residues, such as cysteine thiols, in cellular proteins.[6] This covalent interaction is believed to be a key mechanism for the biological activity of many chalcone derivatives.
One of the critical signaling pathways often dysregulated in cancer and inflammatory diseases is the Nuclear Factor-kappa B (NF-κB) pathway. Chalcones have been shown to inhibit the activation of NF-κB.[10] The proposed mechanism involves the inhibition of IκBα degradation, which is a key step in the canonical NF-κB signaling cascade. By preventing the degradation of IκBα, the NF-κB dimer (p50/p65) is sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes.
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound Michael adducts.
This diagram illustrates how pro-inflammatory stimuli, such as TNF-α, typically lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for proteasomal degradation, releasing the p50/p65 NF-κB dimer to translocate to the nucleus and activate gene transcription. This compound Michael adducts can intervene in this pathway, potentially by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive state in the cytoplasm.
Conclusion
This compound is a highly valuable and reactive substrate for Michael addition reactions, providing a straightforward entry into a wide range of functionalized molecules. The resulting Michael adducts have demonstrated significant potential in medicinal chemistry, particularly as anticancer and anti-inflammatory agents. The ability of these compounds to modulate key signaling pathways, such as NF-κB, underscores their importance in the development of novel therapeutics. The protocols and data presented herein serve as a practical guide for researchers interested in exploring the synthetic utility and biological applications of this compound and its derivatives.
References
- 1. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 2. longdom.org [longdom.org]
- 3. Highly enantioselective michael addition of nitroalkanes to chalcones using chiral squaramides as hydrogen bonding organocatalysts - 北京理工大学 [pure.bit.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Synthesis and anti-cancer activity of chalcone linked imidazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 4-Bromochalcone Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromochalcone, a derivative of the chalcone family of compounds, has garnered significant interest in oncological research due to its potential as an anticancer agent. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. The substitution of a bromine atom on the chalcone scaffold can modulate its chemical properties and biological efficacy. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound on cancer cells. The primary mechanisms of action investigated include the induction of apoptosis, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential.
Mechanisms of this compound Cytotoxicity
Research indicates that this compound and its derivatives exert their cytotoxic effects through multiple pathways, primarily converging on the induction of programmed cell death, or apoptosis. Key mechanisms include:
-
Induction of Apoptosis: this compound has been shown to trigger apoptosis in various cancer cell lines, including breast and cervical cancer.[1][2] This is often characterized by morphological changes such as cell shrinkage and nuclear fragmentation.[1]
-
Generation of Reactive Oxygen Species (ROS): The compound can induce the production of ROS within cancer cells, leading to oxidative stress and subsequent cell death.
-
Mitochondrial Dysfunction: this compound can disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. This leads to the release of pro-apoptotic factors from the mitochondria.
-
Modulation of Apoptosis-Related Proteins: The expression of key proteins involved in the apoptotic cascade is altered by this compound. Notably, it can lead to a decrease in the expression of the anti-apoptotic protein Bcl-2.[1][2]
Data Presentation
The following tables summarize the cytotoxic effects of this compound and its derivatives on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D | Breast Cancer | 45 | [1] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa | Cervical Cancer | 53 | [2] |
| Brominated Chalcone Derivative (H72) | MGC803 | Gastric Cancer | 3.57 - 5.61 | [3] |
| Brominated Chalcone Derivative (H72) | HGC27 | Gastric Cancer | 3.57 - 5.61 | [3] |
| Brominated Chalcone Derivative (H72) | SGC7901 | Gastric Cancer | 3.57 - 5.61 | [3] |
Table 2: Dose-Dependent Induction of Apoptosis by 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM)
| Cell Line | BHM Concentration (µM) | Percentage of Apoptotic Cells (%) | Reference |
| T47D | 0 | 6.67 | [1] |
| 22.5 | 11.44 | [1] | |
| 45 | 67.97 | [1] | |
| HeLa | 0 | 4.4 | [2] |
| 12.5 (¼ IC50) | 11.07 | [2] | |
| 25 (½ IC50) | 39.81 | [2] | |
| 50 (IC50) | 72.42 | [2] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the cytotoxicity of this compound are provided below.
Cell Viability Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration < 0.1%). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells. Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection: Annexin V-FITC/PI Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Measurement of Mitochondrial Membrane Potential (ΔΨm): JC-1 Staining
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
Protocol:
-
Cell Treatment: Culture cells on coverslips or in a multi-well plate and treat with this compound.
-
JC-1 Staining: After treatment, incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS.
-
Fluorescence Microscopy/Flow Cytometry: Observe the cells under a fluorescence microscope or analyze by flow cytometry. A shift from red to green fluorescence indicates a loss of ΔΨm.
Detection of Intracellular Reactive Oxygen Species (ROS): DCFDA Assay
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
DCFDA Loading: Incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound induced apoptosis pathway.
Caption: Relationship between cytotoxicity assays.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-Bromochalcone
Abstract
This application note presents a detailed protocol for the development of a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Bromochalcone. This method is suitable for the determination of this compound in the presence of its degradation products, making it a valuable tool for researchers, scientists, and professionals in drug development and quality control. The described methodology, including system suitability parameters, is designed to ensure accuracy, precision, and robustness.
Introduction
This compound, with the chemical formula C15H11BrO, is a synthetic organic compound belonging to the chalcone family.[1] Chalcones are known for their broad range of biological activities and serve as important intermediates in the synthesis of various pharmaceuticals.[2] The presence of a bromine atom in the 4-position of the phenyl ring can significantly influence the molecule's physicochemical and biological properties.[2] Given its potential in pharmaceutical development, a reliable and stability-indicating analytical method is crucial for purity testing, stability studies, and quality control of this compound. A stability-indicating method is a validated quantitative analytical procedure that can accurately detect and quantify the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or other potential impurities.[3]
This application note details a proposed HPLC method for the analysis of this compound, including a protocol for forced degradation studies to demonstrate the method's specificity.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[4]
-
Software: Chromatography data acquisition and processing software.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid (analytical grade), hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H2O2).
-
Standard: this compound reference standard of known purity (e.g., ≥ 98% by HPLC).[5]
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided in Table 1.
Table 1: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Proposed Condition |
| Stationary Phase | C18 Column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (50:50, A:B).
Sample Preparation
For the analysis of a bulk drug substance, prepare the sample solution in the same manner as the working standard solution at a concentration of 100 µg/mL.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[6] A target degradation of approximately 10-30% is generally recommended.[6]
-
Acid Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M HCl. Heat the solution at 60 °C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Base Hydrolysis: To 1 mL of the this compound stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: To 1 mL of the this compound stock solution, add 1 mL of 3% H2O2. Keep the solution at room temperature for 24 hours. Dilute with the mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: Expose the solid this compound powder to a temperature of 85 °C for 24 hours in a hot air oven. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Analyze all stressed samples, along with an unstressed sample, using the proposed HPLC method.
Method Validation (Proposed)
The following parameters should be evaluated to validate the HPLC method according to ICH guidelines. The data presented in Table 2 is a representative example of expected validation results.
Table 2: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Expected Result |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 10-150 µg/mL |
| Precision | RSD ≤ 2.0% | Intraday RSD ≤ 1.5%, Interday RSD ≤ 1.8% |
| Accuracy | Recovery between 98.0% and 102.0% | Mean recovery of 99.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from degradants at the analyte's peak | Peak purity of this compound peak > 990 in all stress conditions |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC method development and the experimental workflow for forced degradation studies.
Caption: Workflow for HPLC Method Development.
Caption: Experimental Workflow for Forced Degradation Studies.
Conclusion
The proposed RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The method, once validated, will be suitable for routine quality control and stability testing. The forced degradation studies demonstrate the stability-indicating nature of the method, ensuring that any potential degradation products do not interfere with the quantification of the active pharmaceutical ingredient. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of this compound and related compounds.
References
Application Notes & Protocols: A Step-by-Step Guide to Growing 4-Bromochalcone Single Crystals
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromochalcone is a synthetic organic compound belonging to the chalcone family, which serves as a precursor for flavonoids and exhibits a range of biological activities.[1] Its α,β-unsaturated ketone framework makes it a versatile building block for the synthesis of more complex molecules, including various heterocyclic compounds with potential therapeutic properties.[2] High-quality single crystals are essential for unambiguous structure determination via X-ray diffraction and for studying structure-property relationships in materials science and drug design. This document provides a detailed protocol for the synthesis of this compound via the Claisen-Schmidt condensation and subsequent growth of single crystals using the slow evaporation and vapor diffusion techniques.
Data Presentation
Table 1: Reagents and Conditions for this compound Synthesis
This table summarizes the reactants and conditions for the conventional Claisen-Schmidt condensation method.[3]
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromoacetophenone | 497.6 mg (2.5 mmol) | Starting ketone. |
| Benzaldehyde | 265.3 mg (2.5 mmol) | Starting aldehyde. |
| Catalyst | ||
| 10% Sodium Hydroxide (NaOH) | 1.5 mL | Base catalyst; added dropwise. |
| Solvent | ||
| Ethanol | 1.25 mL | To dissolve 4-Bromoacetophenone. |
| Reaction Conditions | ||
| Temperature | Room Temperature | No external heating required. |
| Reaction Time | 3 hours | Continuous stirring.[3][4] |
| Yield | ||
| Approximate Yield | ~94% | Reported yield for the conventional method.[3][4] |
Table 2: Solvents for Purification and Crystal Growth
| Process | Solvent System | Purpose |
| Purification | 95% Ethanol | Recrystallization of the crude product to remove impurities.[3][5][6] |
| Crystal Growth | Dichloromethane / Pentane | Slow vapor diffusion method for high-quality crystals.[7] |
| Crystal Growth | Acetone or Methanol | Alternative solvents for slow evaporation method.[2] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁BrO | [8][9] |
| Molecular Weight | ~287.15 g/mol | [8][9] |
| Appearance | Light yellow crystalline solid | [3][4] |
| Melting Point | 103-107 °C | [3] |
| Solubility | Soluble in ethanol, dichloromethane, acetone; Insoluble in water. | [2][4] |
Experimental Protocols
Part A: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from the conventional stirring method, which reliably produces a high yield of the target compound.[3][4]
-
Preparation: In a round-bottom flask, dissolve 497.6 mg (2.5 mmol) of 4-bromoacetophenone in 1.25 mL of ethanol. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.
-
Addition of Aldehyde: To the stirred solution, add 265.3 mg (2.5 mmol) of benzaldehyde.
-
Catalysis: Slowly add 1.5 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise to the reaction mixture. A precipitate should begin to form.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 3 hours.
-
Quenching: After 3 hours, quench the reaction by pouring the mixture into a beaker containing ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water until the filtrate is neutral (test with pH paper). This step removes excess NaOH.
-
Drying: Dry the crude product in a desiccator to obtain the powdered this compound.
Part B: Purification by Recrystallization
To obtain a product of sufficient purity for crystal growth, recrystallization is necessary.
-
Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask and add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the flask in an ice bath to maximize the formation of purified crystals.
-
Collection: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.
-
Drying: Air dry the purified crystals or place them in a desiccator. Confirm the purity by measuring the melting point (expected: 103-107 °C).[3]
Part C: Single Crystal Growth
Good quality single crystals can be grown using either the slow evaporation or vapor diffusion method.[7][10][11] The vapor diffusion method is described here as it often yields high-quality crystals suitable for X-ray diffraction.[7][12]
-
Prepare Solution: Dissolve a small amount of purified this compound powder in a minimal volume of dichloromethane in a small vial or test tube.
-
Set up Diffusion Chamber: Place this vial, uncapped, inside a larger, sealable container (e.g., a beaker or a wide-mouth jar).
-
Add Anti-Solvent: Carefully pour a layer of pentane (the anti-solvent or precipitant) into the larger container, ensuring the level is below the top of the inner vial. The volume of the anti-solvent should be about 4-5 times the volume of the solution.[12]
-
Seal and Incubate: Seal the larger container tightly. Pentane vapor will slowly diffuse into the dichloromethane solution.
-
Crystal Formation: Leave the sealed chamber undisturbed at room temperature. As pentane diffuses into the solution, the solubility of this compound will decrease, leading to slow crystallization over several days (e.g., 72 hours).[7]
-
Harvesting: Once well-formed crystals are visible, carefully open the chamber and harvest the crystals from the solution.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from starting materials to the final characterization of this compound single crystals.
Caption: Workflow for this compound synthesis, purification, and single crystal growth.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 3. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 4. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 5. odinity.com [odinity.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rezalatifi.okstate.edu [rezalatifi.okstate.edu]
Application Notes and Protocols: In Vitro Anticancer Activity of 4-Bromochalcone on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anticancer effects of 4-Bromochalcone derivatives on various breast cancer cell lines. The included protocols and data are intended to guide researchers in studying the efficacy and mechanism of action of this class of compounds.
Introduction
Chalcones, belonging to the flavonoid family, are recognized for their diverse pharmacological properties, including potent anticancer activities. The introduction of a bromine atom at the 4-position of the phenyl ring, creating this compound, has been shown to enhance cytotoxic effects against cancer cells. This document focuses on the in vitro activity of this compound derivatives against common breast cancer cell lines, detailing their effects on cell viability, apoptosis induction, and the underlying molecular signaling pathways.
Quantitative Data Summary
The cytotoxic effects of various this compound derivatives have been evaluated against several breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: IC50 Values of 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) on Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| T47D | 45 | [1][2] |
Table 2: IC50 Values of Other this compound Derivatives on Breast Cancer Cell Lines
| Derivative | Cell Line | IC50 (µM) | Reference |
| (E)-N-(4-bromophenyl)-4-(3-oxo-3-(3,4,5-trimethoxyphenyl) prop-1-en-1-yl) benzamide | MCF-7 | Not specified, but showed activity | [3] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | 42.19 µg/mL | [4] |
| Chalcone derivatives with 4-bromophenyl group | MDA-MB-231 | 2.5 - 53.0 | [5] |
| Chalcone derivatives with 4-bromophenyl group | MCF-7 | 11.2 - 50.6 | [5] |
| (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone complexes | MDA-MB-231, MCF-7 | 0.16 - 1.27 | [6] |
Mechanism of Action: Induction of Apoptosis
The primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is primarily achieved through the intrinsic mitochondrial pathway.
Modulation of Bcl-2 Family Proteins
Studies have shown that 4-Bromochalcones can alter the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. Specifically, these compounds have been observed to:
-
Downregulate the anti-apoptotic protein Bcl-2: This removes the inhibition on apoptosis, allowing the cell death process to proceed.[1][2]
-
Upregulate the pro-apoptotic protein Bax: An increase in Bax promotes the release of cytochrome c from the mitochondria, a critical step in initiating the apoptotic cascade.
Activation of Caspases and PARP Cleavage
The release of cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This ultimately leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and renders the enzyme inactive, preventing the cancer cells from repairing DNA damage and ensuring their demise.
Signaling Pathways
The anticancer activity of 4-Bromochalcones appears to be mediated by their influence on several key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Proposed signaling pathways affected by this compound in breast cancer cells.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231, T47D) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Logical Relationship Diagram:
Caption: Principles of cell state differentiation in the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed breast cancer cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Workflow Diagram:
References
- 1. Western blotting [bio-protocol.org]
- 2. kumc.edu [kumc.edu]
- 3. Novel Nitrogen-Based Chalcone Analogs Provoke Substantial Apoptosis in HER2-Positive Human Breast Cancer Cells via JNK and ERK1/ERK2 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chalcone-3 Inhibits the Proliferation of Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: Antimicrobial Susceptibility Testing of 4-Bromochalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of natural and synthetic compounds belonging to the flavonoid family, characterized by an open-chain structure of 1,3-diaryl-2-propen-1-one[1]. They serve as precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities[2]. The introduction of a halogen atom, such as bromine, into the chalcone scaffold can significantly modulate its physicochemical properties and enhance its therapeutic potential[2]. 4-Bromochalcone and its derivatives have emerged as compounds of interest in drug discovery, demonstrating notable antimicrobial, anti-inflammatory, and anticancer properties[3].
The α,β-unsaturated ketone moiety is considered essential for the biological activity of chalcones[4]. These compounds are investigated for their potential to combat drug-resistant pathogens, a growing global health concern. This document provides detailed protocols for evaluating the antimicrobial susceptibility of this compound and its derivatives, presenting data in a standardized format and visualizing experimental workflows.
Applications
-
Screening: Initial screening of this compound derivatives against a panel of pathogenic bacteria and fungi to identify lead compounds.
-
Quantitative Analysis: Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify antimicrobial potency.
-
Mechanism of Action Studies: Investigation of the potential mechanisms by which this compound inhibits microbial growth, such as cell wall disruption, DNA replication interference, or efflux pump inhibition[4].
-
Synergy Testing: Evaluating the efficacy of this compound in combination with existing antibiotic drugs to identify potential synergistic interactions and combat resistance[5][6].
Experimental Protocols
Protocol 1: Agar Disk Diffusion Test (Kirby-Bauer Method)
This method is a preliminary, qualitative assay to screen for the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[7][8][9]
Materials and Reagents:
-
This compound derivative (dissolved in a suitable solvent like DMSO)
-
Sterile paper disks (6 mm diameter)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile normal saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks (e.g., Gentamicin, Tetracycline)[1]
-
Negative control disks (impregnated with solvent only)
-
Incubator (35-37°C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: From a fresh culture (18-24 hours old), pick several isolated colonies and suspend them in sterile saline. Adjust the suspension's turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile swab into the adjusted inoculum. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid[8][9]. Streak the swab over the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage[8][9].
-
Disk Application:
-
Aseptically apply sterile paper disks to the inoculated agar surface. Ensure disks are distributed evenly and are at least 24 mm apart[9].
-
Pipette a specific volume (e.g., 10-20 µL) of the this compound solution (at a known concentration, e.g., 1 mg/mL) onto each test disk[1][7].
-
Apply positive and negative control disks to the same plate.
-
Gently press each disk to ensure complete contact with the agar[9].
-
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours[7][9].
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. The absence of a zone indicates resistance.
Caption: Workflow for the Agar Disk Diffusion method.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth.[5][10][11]
Materials and Reagents:
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
Test microorganisms (prepared as in Protocol 1 and diluted to final concentration)
-
Positive control (broth + inoculum, no compound)
-
Negative control (broth only)
-
Multichannel pipette
-
Plate reader (optional, for OD measurement) or visual inspection
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Serial Dilution:
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation: Prepare a bacterial inoculum in broth that, when 50 µL is added to the wells, results in a final concentration of ~5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well (except the negative control). The final volume in each well will be 100 µL.
-
Controls:
-
Positive Control: Wells containing 50 µL broth and 50 µL inoculum.
-
Negative Control: Wells containing 100 µL of sterile broth.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[5]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth)[10]. This can be determined by visual inspection or by using a plate reader to measure optical density.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol follows the MIC test to determine the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[6]
Materials and Reagents:
-
Results from the MIC test (Protocol 2)
-
Sterile agar plates (e.g., MHA)
-
Micropipette
-
Sterile pipette tips
-
Spreader or sterile loop
Procedure:
-
Sampling: Following MIC determination, select the wells showing no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Aspirate a small, defined volume (e.g., 10-20 µL) from each selected well. Spot-plate or spread this volume onto a labeled section of an agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[6]. An agent is considered bactericidal if the MBC is no more than four times the MIC value[6].
Caption: Workflow for MIC and subsequent MBC determination.
Data Presentation: Antimicrobial Activity of Bromochalcones
The following tables summarize representative quantitative data from studies on brominated chalcone derivatives.
Table 1: Antibacterial Activity by Disk Diffusion
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
|---|---|---|---|---|
| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli ATCC 8739 | 10 µ g/disk | 11 ± 0.3 | [1] |
| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium ATCC 14028 | 10 µ g/disk | 15 ± 0.7 |[1] |
Table 2: Minimum Inhibitory Concentration (MIC) Data
| Compound | Test Organism | MIC | Reference |
|---|---|---|---|
| Brominated pyrazine-based chalcone (CH-0y) | Staphylococcus spp. (clinical isolates) | 15.625 - 62.5 µM | [6][11] |
| Brominated pyrazine-based chalcone (CH-0y) | Enterococcus faecium | 31.25 - 62.5 µM | [6][11] |
| Brominated chalcone derivative (14) | Trichophyton rubrum FF5 (Fungus) | 16 - 32 µg/mL | [12] |
| Licochalcone A | Staphylococcus aureus | 1.56 - 16 µg/mL |[6][11] |
Mechanism of Action: An Overview for Chalcones
While the precise signaling pathways for this compound are a subject of ongoing research, the antibacterial mechanisms for the chalcone class of compounds are diverse. The core α,β-unsaturated ketone system is a key pharmacophore that can interact with biological nucleophiles, such as cysteine residues in proteins, leading to enzyme inhibition and disruption of cellular functions.
Known antibacterial mechanisms for chalcones include:
-
Efflux Pump Inhibition (EPI): Some chalcones can inhibit efflux pumps, which are membrane proteins that bacteria use to expel antibiotics. This action can restore the effectiveness of conventional antibiotics.[4][13]
-
Inhibition of Cell Wall Biosynthesis: Chalcones have been shown to inhibit enzymes like β-(1,3)-glucan synthase and chitin synthase in fungi, which are critical for cell wall integrity.
-
Interference with DNA Replication: Some derivatives may disrupt DNA replication processes, leading to bacterial cell death.[4]
-
Inhibition of Virulence Factors: Chalcones can target and inhibit bacterial virulence factors, such as those involved in biofilm formation.[4][13]
-
Disruption of Bacterial Division: The FtsZ protein, a key component of the bacterial cell division machinery, has been identified as a target for some chalcones.[4]
Caption: Potential mechanisms of antibacterial action for chalcones.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. recent-developments-of-chalcones-as-potential-antibacterial-agents-in-medicinal-chemistry - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. asm.org [asm.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 12. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Bromochalcone as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. This structural motif serves as a versatile scaffold in medicinal chemistry and materials science. 4-Bromochalcone, a derivative with a bromine atom on one of the phenyl rings, has garnered attention for its potential as a fluorescent probe. The extended π-conjugated system of the chalcone backbone gives rise to its intrinsic fluorescence, which can be modulated by its molecular environment. This property makes this compound and its derivatives promising candidates for the development of sensors for biologically and environmentally important analytes, as well as for cellular imaging applications.
The fluorescence of chalcone-based probes often operates on principles such as Intramolecular Charge Transfer (ICT), where the electronic properties of the molecule are altered upon interaction with an analyte, leading to a change in the fluorescence output. This can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on"), or a shift in the emission wavelength. These characteristics, combined with the relative ease of synthesis, make this compound a valuable tool for researchers in various fields.
Physicochemical and Spectroscopic Data of this compound
While specific quantitative photophysical data for this compound are not extensively detailed in the available literature, the following tables summarize its known physicochemical properties and typical spectroscopic characteristics for the chalcone class. Researchers should perform specific characterization for their particular experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |
| Molecular Formula | C₁₅H₁₁BrO | [2] |
| Molecular Weight | 287.15 g/mol | [2] |
| Appearance | Pale yellow crystalline solid | [3] |
| Melting Point | 98 - 105 °C | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane), insoluble in water | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Peaks/Regions | Reference |
| ¹H NMR (CDCl₃) | δ ~7.82 (d, J≈15.7 Hz, Hβ), δ ~7.47 (d, J≈15.7 Hz, Hα), Aromatic protons in expected regions | [1] |
| ¹³C NMR | Carbonyl (C=O) peak around 189.1 ppm | [5] |
| FTIR (cm⁻¹) | ~1658-1660 (C=O stretch), ~1605 (C=C stretch), ~1489 (Aromatic C=C stretch) | [1] |
| UV-Vis Absorption | Absorption bands in the 300-350 nm range due to π-π* transitions are typical for the chalcone scaffold. | [4] |
| Fluorescence Emission | Chalcone derivatives typically emit in the visible region (470-700 nm) with large Stokes shifts (>100 nm), though specific values for this compound are not readily available. | [6] |
Synthesis of this compound
This compound is most commonly synthesized via a Claisen-Schmidt condensation reaction between 4-bromoacetophenone and benzaldehyde in the presence of a base catalyst.
Synthesis of this compound via Claisen-Schmidt Condensation.
Experimental Protocols
The following protocols are based on methodologies reported for chalcone-based fluorescent probes and may require optimization for this compound.
Protocol 1: Synthesis of this compound (Conventional Method)
Materials:
-
4-Bromoacetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Desiccator
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol.
-
Add benzaldehyde (1 equivalent) to the solution and stir at room temperature for 5-10 minutes.
-
Prepare a 10% aqueous solution of NaOH or KOH.
-
Slowly add the basic solution dropwise to the reaction mixture while stirring vigorously.
-
Continue stirring at room temperature for approximately 3 hours. The formation of a precipitate should be observed.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral (check with pH paper).
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Confirm the structure and purity using techniques such as NMR, FTIR, and mass spectrometry.
Protocol 2: General Procedure for Thiophenol Detection (Turn-on Fluorescence)
This protocol is adapted from studies on other chalcone-based thiophenol probes and assumes a "turn-on" fluorescence response.
Materials:
-
Stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Aqueous buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Stock solutions of various thiophenols and other potential interfering analytes (e.g., other amino acids, metal ions).
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Preparation of the Probe Solution: Prepare a working solution of this compound in the aqueous buffer. The final concentration of the organic solvent should be kept low (e.g., <1%) to maintain aqueous conditions.
-
Fluorescence Measurements:
-
Place the probe solution in a cuvette and record its baseline fluorescence spectrum. The excitation wavelength should be determined from the absorbance maximum of this compound under these conditions.
-
Titrate the probe solution with increasing concentrations of the thiophenol analyte.
-
After each addition, incubate the solution for a predetermined time (e.g., 30 minutes) at a constant temperature (e.g., 37°C) before recording the fluorescence emission spectrum.
-
-
Selectivity Studies:
-
Repeat the fluorescence measurement procedure with other potential interfering analytes at the same concentration as the thiophenol to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the thiophenol.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio.
-
Experimental workflow for thiophenol detection.
Protocol 3: Bioimaging of Cells
This protocol provides a general guideline for using this compound as a fluorescent probe for cellular imaging.
Materials:
-
Cell culture medium.
-
Cells of interest (e.g., cancer cell line and normal cell line for comparison).
-
Phosphate-buffered saline (PBS).
-
Stock solution of this compound in DMSO.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells in a suitable medium in appropriate vessels (e.g., chambered coverglass) until they reach the desired confluency.
-
Probe Incubation:
-
Prepare a working solution of this compound in the cell culture medium from the DMSO stock solution. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and wash them with PBS.
-
Add the medium containing this compound to the cells and incubate for a specific period (e.g., 1-3 hours) at 37°C in a CO₂ incubator.
-
-
Imaging:
-
After incubation, remove the probe-containing medium and wash the cells gently with PBS to remove any unbound probe.
-
Add fresh PBS or medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for excitation and emission.
-
-
Control Experiments:
-
Image untreated cells to observe any autofluorescence.
-
Perform cytotoxicity assays (e.g., MTT assay) to determine the optimal non-toxic concentration of this compound for live-cell imaging.
-
Potential Signaling/Sensing Mechanism
The fluorescence response of chalcone-based probes is often attributed to the modulation of an Intramolecular Charge Transfer (ICT) process. In the ground state, there is a certain electron density distribution across the molecule. Upon photoexcitation, an electron is promoted to a higher energy level, leading to a new charge distribution in the excited state. The presence of an analyte can alter this process. For instance, a reaction or binding event with the analyte can either enhance or suppress the ICT, leading to a "turn-on" or "turn-off" fluorescence response, respectively.
"Turn-on" fluorescence sensing mechanism.
Conclusion
This compound presents a promising scaffold for the development of fluorescent probes. Its synthesis is straightforward, and the chalcone core possesses inherent fluorescence properties that can be exploited for sensing and imaging. While detailed photophysical characterization and specific application protocols for this compound are still emerging in the scientific literature, the general principles and methodologies established for the broader class of chalcone-based probes provide a solid foundation for its application. Researchers are encouraged to use the information and protocols provided herein as a starting point for developing novel applications of this compound in their respective fields, with the understanding that optimization will be key to achieving the desired performance.
References
- 1. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 2. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. Developing NIR xanthene-chalcone fluorophores with large Stokes shifts for fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
How to improve the yield of 4-Bromochalcone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromochalcone and improving its yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and established method for synthesizing this compound is the Claisen-Schmidt condensation.[1][2][3][4] This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with benzaldehyde.[2][5]
Q2: My this compound yield is lower than expected. What are the most critical factors I should check?
Several factors can influence the final yield. Key areas to review in your protocol include:
-
Purity of Reactants: Ensure high purity of both 4-bromoacetophenone and benzaldehyde, as impurities can lead to side reactions and lower yields.[6]
-
Catalyst Choice and Concentration: The type and amount of base catalyst are crucial. Sodium hydroxide (NaOH) is commonly used, often as a 10% aqueous solution.[2][5] Other bases like potassium hydroxide (KOH) have also been reported to give high yields.[7]
-
Reaction Time and Temperature: In conventional methods, allowing the reaction to proceed for a sufficient duration (e.g., 3 hours at room temperature) is necessary for completion.[1][5] Incomplete reactions are a common cause of low yields.
-
Efficient Mixing: Continuous and efficient stirring of the reaction mixture is important to ensure proper mixing of the reactants and catalyst.
-
Purification Technique: Loss of product during the workup and purification steps can significantly impact the final yield. Optimizing recrystallization conditions is important to maximize recovery.[6]
Q3: Which synthesis method offers the best balance of high yield and short reaction time?
Microwave-assisted synthesis provides a significant advantage in terms of reaction time, reducing it from hours to mere seconds, while still maintaining high yields.[1][2][5] While conventional methods can achieve slightly higher yields, the time efficiency of microwave synthesis is a major benefit.[5] Solvent-free grinding techniques also offer a rapid and environmentally friendly alternative.[2][7]
Q4: What are some common side reactions that can lower the yield of this compound?
While the Claisen-Schmidt condensation is generally efficient, potential side reactions can include:
-
Self-condensation of 4-bromoacetophenone: The ketone can react with itself, though this is generally less favorable than the reaction with the more electrophilic benzaldehyde.
-
Cannizzaro reaction of benzaldehyde: In the presence of a strong base, benzaldehyde (which lacks α-hydrogens) can undergo disproportionation. However, this is typically outcompeted by the faster Claisen-Schmidt condensation.
-
Formation of byproducts: Impurities in the starting materials can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst.2. Poor quality of starting materials.3. Insufficient reaction time or temperature. | 1. Prepare a fresh solution of the base catalyst (e.g., 10% NaOH). Ensure the correct molar ratio is used.2. Verify the purity of 4-bromoacetophenone and benzaldehyde using appropriate analytical techniques (e.g., NMR, GC-MS).3. For conventional methods, ensure the reaction runs for the recommended time (e.g., 3 hours) with continuous stirring.[5] Consider monitoring the reaction progress using Thin Layer Chromatography (TLC). |
| Product is an oil and does not crystallize | 1. Presence of impurities.2. Residual solvent. | 1. Wash the crude product thoroughly with cold water to remove any remaining NaOH and other water-soluble impurities.[5]2. Attempt recrystallization from a minimal amount of hot ethanol. If it still oils out, try adding a small amount of water to the ethanolic solution to induce crystallization. Ensure the product is thoroughly dried under vacuum. |
| Broad or low melting point of the final product | 1. The product is impure. | 1. Recrystallize the product from hot ethanol.[5] A successful recrystallization should yield a crystalline solid with a sharp melting point. The reported melting point is in the range of 98-107°C.[5][8] A broad melting range suggests the presence of impurities.[5] |
| Reaction turns very dark or forms a resin | 1. Reaction temperature is too high.2. Base concentration is too high, leading to side reactions. | 1. For conventional synthesis, maintain the reaction at room temperature, potentially using an ice bath to control any initial exotherm.[9]2. Use the recommended concentration of the base (e.g., 10% NaOH) and add it dropwise to the reaction mixture to avoid localized high concentrations.[5] |
Data Presentation: Comparison of Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Power | Yield (%) | Reference |
| Conventional | 10% NaOH | Ethanol | 3 hours | N/A | 94.61% | [1][5] |
| Microwave-Assisted | 10% NaOH | Ethanol | 45 seconds | 140 W | 89.39% | [1][5] |
| Conventional | NaOH | Water/Ethanol | Overnight | N/A | 65% | [9] |
| Solvent-Free Grinding | KOH (solid) | None | 15 minutes | N/A | 88-94% | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Stirring
This protocol is adapted from the procedure described by Chithiraikumar et al.[5]
-
Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.
-
Addition of Reactants: To the stirred solution, add benzaldehyde (2.5 mmol).
-
Catalysis: Add a 10% aqueous solution of sodium hydroxide (1.5 mL) dropwise to the reaction mixture.
-
Reaction: Continue stirring the mixture vigorously at room temperature for 3 hours.
-
Workup: Quench the reaction by pouring the mixture into ice-cold water. Place the beaker in an ice bath to facilitate precipitation.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water until the filtrate is neutral (pH 7).
-
Purification: Dry the crude product in a desiccator. Purify the this compound by recrystallization from hot ethanol to afford a light yellow crystalline solid.[5]
Protocol 2: Microwave-Assisted Synthesis
This protocol is also adapted from the procedure described by Chithiraikumar et al.[5]
-
Preparation: In a microwave-safe reaction vessel, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL). Stir for 5 minutes until fully dissolved.
-
Addition of Reactants: Add benzaldehyde (2.5 mmol) to the solution.
-
Catalysis: Add a 10% aqueous solution of sodium hydroxide (1.5 mL) dropwise.
-
Reaction: Place the vessel in a microwave reactor and irradiate for 45 seconds at 140 watts.
-
Workup: After irradiation, pour the mixture into ice-cold water and place it in an ice bath to precipitate the product.
-
Isolation: Filter the precipitate using vacuum filtration and wash thoroughly with cold water until the pH of the filtrate is neutral.
-
Purification: Dry the product and purify by recrystallization from hot ethanol.[5]
Visualizations
Caption: Mechanism of the Claisen-Schmidt condensation for this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 3. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. odinity.com [odinity.com]
Technical Support Center: Synthesis of 4-Bromochalcone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromochalcone.
Troubleshooting Guide: Side Reactions
The synthesis of this compound via the Claisen-Schmidt condensation of 4-bromobenzaldehyde and acetophenone is a robust reaction. However, like any chemical transformation, it is susceptible to side reactions that can affect yield and purity. Below is a guide to troubleshoot common issues.
| Observed Issue | Potential Cause (Side Reaction) | Proposed Solution |
| Low yield of this compound with the presence of acidic and alcoholic impurities. | Cannizzaro Reaction: In the presence of a strong base, 4-bromobenzaldehyde, which lacks α-hydrogens, can undergo disproportionation to form 4-bromobenzoic acid and 4-bromobenzyl alcohol.[1][2][3][4] | - Use the minimum effective concentration of the base (e.g., 10% NaOH).- Maintain a low reaction temperature (e.g., using an ice bath) to slow down this side reaction.- Ensure slow, dropwise addition of the base to the reaction mixture. |
| Presence of a high molecular weight byproduct (a 1,5-dicarbonyl compound). | Michael Addition: The enolate of acetophenone can act as a nucleophile and attack the β-carbon of the already formed this compound (a Michael acceptor), leading to the formation of a 1,5-dicarbonyl adduct.[5][6][7] | - Use a stoichiometric amount of acetophenone or a slight excess of 4-bromobenzaldehyde to ensure the enolate is consumed in the primary reaction.- Monitor the reaction progress (e.g., by TLC) and stop it once the starting materials are consumed to prevent further reaction of the product.- Shorter reaction times, such as those achieved with microwave-assisted synthesis, can minimize this byproduct.[8][9] |
| Formation of a yellowish, oily byproduct, especially with prolonged reaction times. | Self-condensation of Acetophenone: Two molecules of acetophenone can react with each other to form dypnone. However, this is generally a minor side reaction as the cross-condensation with the more electrophilic 4-bromobenzaldehyde is kinetically favored.[10] | - Ensure the presence of 4-bromobenzaldehyde in the reaction mixture when the base is added to promote the desired cross-condensation.- Add the acetophenone-base mixture slowly to a solution of the aldehyde. |
| Complex mixture of products, difficult purification. | Multiple Side Reactions Occurring: A combination of the above issues due to non-optimal reaction conditions.[11] | - Carefully control the stoichiometry of the reactants.- Optimize the reaction temperature and time. Start with lower temperatures and shorter reaction times and adjust based on monitoring.- Ensure efficient stirring to maintain a homogenous reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method is the Claisen-Schmidt condensation, which is a base-catalyzed crossed aldol condensation between 4-bromobenzaldehyde and acetophenone.[12] The reaction involves the formation of an enolate from acetophenone, which then attacks the carbonyl carbon of 4-bromobenzaldehyde, followed by dehydration to yield the α,β-unsaturated ketone, this compound.[8]
Q2: My this compound product has a broad melting point range even after recrystallization. What could be the issue?
A2: A broad melting point range typically indicates the presence of impurities. Even small amounts of side products, such as the Michael adduct or unreacted starting materials, can cause this. Consider performing another recrystallization with a suitable solvent system (e.g., ethanol) or purifying the product using column chromatography to achieve higher purity.[8][13]
Q3: Can I use a different base other than sodium hydroxide (NaOH)?
A3: Yes, other bases like potassium hydroxide (KOH) can also be used to catalyze the reaction. The choice of base and its concentration can influence the reaction rate and the prevalence of side reactions. It is advisable to start with reported conditions and optimize if necessary.
Q4: Is it better to use conventional heating or microwave irradiation for the synthesis?
A4: Both methods are effective. Conventional methods, often stirring at room temperature for several hours, can give high yields.[8] Microwave-assisted synthesis offers a significant advantage by drastically reducing the reaction time (from hours to minutes or even seconds), which can help in minimizing the formation of byproducts that require longer reaction times.[8][9]
Q5: How can I monitor the progress of the reaction?
A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[13] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system would be a mixture of n-hexane and ethyl acetate.
Quantitative Data Presentation
The choice of synthetic methodology can impact the reaction time and overall yield of this compound. Below is a comparison of conventional and microwave-assisted methods based on reported data.
| Method | Reaction Time | Yield (%) | Reference |
| Conventional (Stirring at room temp.) | 3 hours | 94.61 ± 0.6793 | [8] |
| Microwave-Assisted (140 Watts) | 45 seconds | 89.39 ± 0.6418 | [8] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Claisen-Schmidt Condensation (Conventional Method)
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromobenzaldehyde
-
Acetophenone
-
Ethanol
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10% Sodium Hydroxide (NaOH) solution
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Deionized water
-
Ice
Procedure:
-
In a flask, dissolve an equimolar amount of 4-bromobenzaldehyde and acetophenone in a minimal amount of ethanol.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a 10% aqueous solution of NaOH dropwise to the mixture while maintaining the low temperature.
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After the addition of NaOH, remove the ice bath and allow the mixture to stir at room temperature for approximately 2-3 hours.
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Monitor the reaction using TLC until the starting materials are consumed.
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Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
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Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
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Dry the crude product.
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Purify the this compound by recrystallization from hot ethanol to obtain pale yellow crystals.[8][13]
Visualizations
Reaction Pathways and Experimental Workflow
References
- 1. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 2. adichemistry.com [adichemistry.com]
- 3. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Cannizzaro Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. jchemrev.com [jchemrev.com]
- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 9. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
Troubleshooting low solubility of 4-Bromochalcone in biological assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of 4-Bromochalcone in biological assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
A1: this compound is a synthetic organic compound belonging to the chalcone family, which are precursors to flavonoids.[1] Its chemical structure consists of two aromatic rings linked by an α,β-unsaturated carbonyl system.[1] The bromine atom at the 4-position influences its physicochemical properties and biological activity.[1] It is widely used as an intermediate in organic synthesis and is investigated in pharmaceutical research for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3]
Q2: Why does this compound exhibit low aqueous solubility?
A2: The low aqueous solubility of this compound is primarily due to its molecular structure. The presence of two lipophilic (hydrophobic) phenyl rings and a largely nonpolar carbon framework makes it inherently difficult to dissolve in water.[2][4] While the bromine atom can increase polarity compared to an unsubstituted chalcone, the molecule as a whole remains hydrophobic.[5]
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for use in biological assays.[1][6] It is also soluble in other organic solvents like ethanol and dichloromethane, but these are less commonly used for initial stock preparation in cell-based assays.[2]
Q4: How should I store my this compound stock solution?
A4: To minimize degradation and precipitation, stock solutions in DMSO should be stored in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate out of solution over time.[7][8] For short-term storage, amber vials can help prevent photodegradation.[1]
Troubleshooting Guide for Low Solubility
This section addresses specific issues you may encounter during your experiments.
Q5: I observed a precipitate in my cell culture medium after adding my this compound working solution. What is happening and what should I do?
A5: This is a common problem that occurs when the concentration of this compound exceeds its solubility limit in the final aqueous assay medium. Even though it was dissolved in the DMSO stock, the abrupt change in solvent polarity upon dilution causes it to crash out of solution.[9] This can lead to inaccurate results because the actual concentration available to the cells is unknown.[7][10]
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit. You may need to perform a solubility test in your specific assay medium.
-
Check DMSO Concentration: Keep the final concentration of DMSO in the medium as low as possible, typically below 0.5% or 1%, as high concentrations can be toxic to cells and can also affect compound solubility.
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Optimize Dilution Protocol: Avoid adding the high-concentration DMSO stock directly to the large volume of aqueous medium. Use a serial dilution method (see Protocol 2) to gradually lower the solvent polarity.
-
Consider Solubilizing Agents: If solubility remains an issue at the desired concentration, consider using formulation strategies such as including surfactants (e.g., Tween 80), or cyclodextrins, which can form inclusion complexes to improve solubility.[11][12]
Troubleshooting Workflow for Compound Precipitation
Caption: A flowchart to diagnose and solve this compound precipitation issues.
Q6: My results are highly variable between experiments. Could low solubility be the cause?
A6: Absolutely. Poor compound solubility is a major cause of experimental variability and poor reproducibility.[7] If the compound is not fully solubilized, the concentration is not consistent, leading to underestimated activity, inaccurate structure-activity relationships (SAR), and shifting IC50 values.[10][13] Ensuring the compound is fully dissolved at the tested concentrations is critical for reliable data.
Q7: My high-concentration DMSO stock looks cloudy after being stored in the freezer. What should I do?
A7: Cloudiness indicates that the this compound has precipitated out of the DMSO stock, which can happen during freeze-thaw cycles.[8][14] Do not use the stock in this state. You can try to redissolve the compound by gently warming the vial (e.g., in a 37°C water bath) and vortexing or sonicating.[7] If it does not fully redissolve, it is best to prepare a fresh stock solution. To prevent this in the future, prepare smaller, single-use aliquots.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₁BrO | [2][15] |
| Molecular Weight | ~287.15 g/mol | [2][15] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 85–87 °C | [2] |
| Solubility in DMSO | >50 mg/mL | [1] |
| Solubility in Ethanol | 30 mg/mL | [1] |
| Aqueous Solubility | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 2.87 mg of this compound (MW = 287.15 g/mol ) using a calibrated analytical balance.
-
Add Solvent: Transfer the powder to a sterile microcentrifuge tube or an appropriate vial. Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[7]
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particles remain.
-
Store: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C.
Protocol 2: Recommended Serial Dilution Method for Cell-Based Assays
This method minimizes the risk of precipitation by avoiding a large polarity shock.
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Prepare Intermediate Dilution: Create an intermediate dilution of your stock solution in 100% DMSO. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.
-
Prepare Highest Assay Concentration: Prepare the highest concentration needed for your assay by diluting the intermediate stock into your cell culture medium. For a final concentration of 10 µM with a final DMSO concentration of 0.5%, you would add 5 µL of the 1 mM intermediate stock to 495 µL of medium.
-
Perform Serial Dilutions: Use the solution from Step 2 to perform serial dilutions directly in the cell culture medium to generate your full concentration curve.
-
Add to Cells: Add the final working solutions to your assay plates.
Workflow for Optimized Serial Dilution
Caption: A workflow for preparing working solutions to minimize precipitation.
Impact of Low Solubility on Signaling Pathway Analysis
Low solubility can lead to false-negative results by preventing the compound from reaching its intracellular target. For instance, this compound has been studied for its ability to induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2.[16] If the compound precipitates in the culture medium, it cannot cross the cell membrane to interact with its target, and the expected downstream signaling (apoptosis) will not be observed.
Diagram of Pathway Disruption by Precipitation
Caption: How precipitation prevents this compound from reaching its intracellular target.
References
- 1. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 5. Buy 4'-Bromochalcone | 22966-23-0 [smolecule.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pubs.aip.org [pubs.aip.org]
Technical Support Center: Purification of Crude 4-Bromochalcone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-Bromochalcone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Claisen-Schmidt condensation?
A1: Common impurities include unreacted starting materials (4-bromoacetophenone and benzaldehyde), the self-condensation product of 4-bromoacetophenone, and byproducts from the Cannizzaro reaction of benzaldehyde.[1][2]
Q2: My crude product is an oil or a gummy solid, not a crystalline solid. What should I do?
A2: An oily or gummy product often indicates the presence of significant impurities that are disrupting crystallization. It is recommended to proceed with column chromatography for purification, as recrystallization may be challenging. The presence of water or residual solvent can also lead to an oily appearance; ensure the crude product is thoroughly dried.
Q3: The melting point of my purified this compound is broad and lower than the literature value. What does this indicate?
A3: A broad and depressed melting point is a strong indicator of impurities.[3] Pure this compound should have a sharp melting point. Further purification by recrystallization or column chromatography is necessary to remove the remaining impurities.
Q4: After recrystallization, my yield is very low. How can I improve it?
A4: Low recovery during recrystallization can be due to several factors. Using too much solvent will result in a significant portion of your product remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Additionally, cooling the solution too quickly can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q5: How do I choose the appropriate purification method: recrystallization or column chromatography?
A5: Recrystallization is a good choice for relatively pure crude products (e.g., those with minor impurities and a mostly crystalline appearance). It is a faster and simpler technique. Column chromatography is more effective for purifying highly impure samples, such as oily or gummy products, or when impurities have very similar solubility characteristics to this compound.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Analysis
Issue: My TLC plate shows multiple spots after running the crude reaction mixture.
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Probable Cause & Solution: This is expected for a crude product. The spots likely correspond to this compound, unreacted 4-bromoacetophenone, unreacted benzaldehyde, and potentially a self-condensation by-product.
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Identification:
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This compound: This is typically the major, less polar spot with a higher Rf value.
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4-bromoacetophenone: More polar than the chalcone, will have a lower Rf value.
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Benzaldehyde: Can be visualized on TLC, and its polarity is between the chalcone and the acetophenone.
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Baseline Spot: A spot that does not move from the baseline may indicate the presence of the base catalyst (e.g., NaOH or KOH) or highly polar byproducts.
-
-
Action: Proceed with either column chromatography for good separation of all components or recrystallization if the this compound spot is dominant and well-separated from the others.
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Recrystallization
Issue: The crude this compound does not fully dissolve in the hot recrystallization solvent (ethanol).
-
Probable Cause & Solution:
-
Insufficient Solvent: You may not have added enough hot solvent. Add a small amount of additional hot solvent until the solid just dissolves.
-
Insoluble Impurities: Some impurities may be insoluble in the chosen solvent. If a small amount of solid remains after adding a reasonable amount of hot solvent, perform a hot filtration to remove the insoluble impurities before allowing the solution to cool.
-
Issue: No crystals form upon cooling the recrystallization solution.
-
Probable Cause & Solution:
-
Solution is too dilute: You may have used too much solvent. Evaporate some of the solvent to increase the concentration of the this compound and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. Seeding the solution with a tiny crystal of pure this compound can also initiate crystallization.
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Column Chromatography
Issue: The separation of spots on the column is poor.
-
Probable Cause & Solution:
-
Incorrect Eluent Polarity: The eluent system may be too polar, causing all compounds to move down the column too quickly. Reduce the polarity of the eluent (e.g., decrease the proportion of ethyl acetate in your hexane/ethyl acetate mixture).
-
Column Overloading: Too much crude product may have been loaded onto the column. Use a larger column or reduce the amount of sample.
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Improper Packing: The column may not be packed uniformly, leading to channeling. Ensure the silica gel is packed evenly without any air bubbles.
-
Quantitative Data
| Parameter | This compound (Pure) | 4-bromoacetophenone (Starting Material) | Benzaldehyde (Starting Material) |
| Appearance | Pale yellow crystalline solid[3] | White solid[3] | Colorless liquid |
| Melting Point (°C) | 103-107[3] | 49-51 | -26 |
| TLC Rf Value * | ~0.6 | ~0.4 | ~0.5 |
*Approximate Rf values using a mobile phase of n-hexane:ethyl acetate = 5:1 on a silica gel plate.[3] These values can vary based on the exact conditions.
| Purification Method | Expected Yield | Purity |
| Recrystallization | 60-85% | Good to Excellent |
| Column Chromatography | 50-80% | Excellent |
Experimental Protocols
Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hot plate) while stirring. Continue to add small portions of hot ethanol until the solid just dissolves.[3]
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Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[3]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.
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Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Column Chromatography of this compound
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Column Preparation:
-
Securely clamp a glass column in a vertical position.
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Add a small plug of cotton or glass wool to the bottom of the column.
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Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
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Begin eluting with a low-polarity solvent system (e.g., n-hexane).
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Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate) to move the compounds down the column.
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Collect fractions in separate test tubes.
-
-
Analysis:
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Monitor the fractions by TLC to identify which ones contain the pure this compound.
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Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: HPLC Analysis of 4-Bromochalcone
Welcome to the technical support center for the chromatographic analysis of 4-Bromochalcone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during HPLC analysis, with a specific focus on improving peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the resolution of this compound in HPLC?
A1: The resolution in HPLC is primarily governed by three key factors:
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Efficiency (N): This relates to the sharpness of the peaks and is influenced by column length, particle size of the stationary phase, and flow rate. Sharper peaks are narrower and thus easier to resolve.[1][2]
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Selectivity (α): This is the ability of the chromatographic system to distinguish between this compound and other analytes. It is most effectively manipulated by changing the mobile phase composition (e.g., organic solvent type, pH) or the stationary phase chemistry.[1][2]
-
Retention Factor (k'): This describes how long this compound is retained on the column. Optimizing the retention factor (ideally between 2 and 10) can provide adequate time for separation to occur without excessive peak broadening. This is mainly controlled by the strength of the mobile phase.[2]
Q2: Should I use an isocratic or gradient elution for analyzing this compound?
A2: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) is simpler and often sufficient for analyzing pure or simple mixtures of this compound where all peaks are well-separated.[3]
-
Gradient elution (mobile phase composition changes over time) is generally better for complex samples containing impurities with a wide range of polarities.[2][3] It helps to improve resolution for closely eluting peaks and can shorten the overall run time by eluting highly retained compounds more quickly.[3]
Q3: What type of HPLC column is most suitable for this compound analysis?
A3: For a non-polar compound like this compound, a Reversed-Phase (RP) column is the standard choice.
-
A C18 (Octadecylsilane) column is the most common starting point due to its high hydrophobicity.
-
If selectivity is an issue with C18, consider a Phenyl phase. The π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of this compound can offer a different selectivity profile, potentially resolving it from co-eluting impurities.[1]
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Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) will increase efficiency and improve resolution, though it will also increase backpressure.[1][3][4]
Troubleshooting Guide: Improving this compound Resolution
This guide addresses specific problems you may encounter during method development and routine analysis.
Issue 1: Poor Resolution or Co-elution of Peaks
Q: My this compound peak is overlapping with an impurity. How can I separate them?
A: Overlapping peaks are a selectivity problem. The goal is to change the relative interaction of the analytes with the stationary and mobile phases.
Workflow for Improving Selectivity (α)
Caption: Logical workflow for addressing poor peak selectivity.
Troubleshooting Steps:
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Change the Organic Modifier: The choice of organic solvent can significantly alter selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.[4] These solvents have different properties and will interact differently with this compound and any impurities.
-
Adjust Mobile Phase pH: While this compound is not readily ionizable, impurities might be. Altering the pH of the aqueous portion of the mobile phase can change the charge state of ionizable impurities, drastically changing their retention and potentially resolving them from the main peak.[1][2][3] Use of a buffer is recommended to maintain a stable pH.[2]
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Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry is the most powerful way to alter selectivity.[4] Switching from a standard C18 to a Phenyl column can introduce beneficial π-π interactions, which is ideal for aromatic compounds like chalcones.[1]
Issue 2: Peak Tailing
Q: The peak for this compound is asymmetrical with a tail. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions, column overload, or extra-column volume.
Troubleshooting Steps:
-
Check for Secondary Silanol Interactions: Basic compounds can interact with acidic silanol groups on the silica surface of the column, causing tailing. While this compound is not strongly basic, this can still be a factor.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5]
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Minimize Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause peak broadening and tailing.[5]
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Solution: Use shorter, narrower internal diameter tubing (e.g., 0.13 mm for UHPLC systems).[5] Ensure all fittings are properly connected to avoid dead volumes.
-
Issue 3: Broad Peaks
Q: My this compound peak is very broad, which is hurting my resolution and sensitivity. How can I make it sharper?
A: Broad peaks are typically a sign of poor column efficiency or a kinetic problem.
Workflow for Improving Peak Efficiency (N)
Caption: Troubleshooting workflow for improving peak efficiency.
Troubleshooting Steps:
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Optimize the Flow Rate: Lowering the flow rate can give molecules more time to interact with the stationary phase, often leading to sharper peaks and better resolution, albeit with longer run times.[1][2][8]
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Increase the Column Temperature: Raising the column temperature (e.g., from 30°C to 40°C or 50°C) reduces the viscosity of the mobile phase.[2] This improves mass transfer, leading to sharper peaks and often shorter retention times.[2][4] Ensure the temperature does not degrade the analyte.[2] A column thermostat should be used for consistency.[7][9]
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Ensure Solvent Compatibility: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion.[5]
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10]
-
Method Development and Data
Example HPLC Parameters for Chalcone Analysis
The following table summarizes typical starting conditions for the analysis of chalcones or related brominated aromatic compounds, which can be adapted for this compound.
| Parameter | Typical Starting Condition | Alternative/Optimization Step | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Phenyl-Hexyl, 100 x 2.1 mm, 2.6 µm | Phenyl phase can improve selectivity for aromatic compounds.[1] Smaller particles increase efficiency.[1][4] |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.05% TFA or 10mM Phosphate Buffer | Acid modifier improves peak shape for acidic/phenolic compounds.[2] |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) | Changing the organic solvent is a powerful tool to alter selectivity.[4] |
| Gradient | 50% B to 95% B in 15 min | Isocratic (e.g., 70% B) | Gradient is good for screening; an isocratic method is simpler for routine analysis if resolution is sufficient.[3] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Lower flow rate can increase resolution.[2][8] |
| Temperature | 30 °C | 40 °C | Higher temperature can improve peak efficiency.[2][4][8] |
| Injection Vol. | 10 µL | 5 µL | Reduce if peak fronting or tailing suggests column overload.[7] |
| Detection (UV) | 254 nm or 310 nm | Diode Array Detector (DAD) scan | Chalcones have strong UV absorbance. A DAD can help identify the optimal wavelength and check for peak purity. |
Experimental Protocol: Method Development for Improving Resolution
This protocol outlines a systematic approach to optimize the separation of this compound from a critical impurity.
1. System Preparation:
- Ensure the HPLC system is clean and well-maintained. Purge the pump with fresh, filtered, and degassed mobile phase solvents.[7]
- Install a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) and equilibrate the system with the initial mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) at 1.0 mL/min until a stable baseline is achieved.
2. Initial Scouting Run:
- Prepare a standard of this compound and any known impurities. Dissolve in the mobile phase.
- Perform a broad gradient run (e.g., 10% to 95% Acetonitrile over 20 minutes) to determine the approximate retention time and elution profile of all components.
3. Optimization of Organic Solvent Ratio (Isocratic):
- Based on the scouting run, estimate the mobile phase composition required to achieve a retention factor (k') between 2 and 5 for this compound.
- Perform a series of isocratic runs, adjusting the Acetonitrile:Water ratio (e.g., 60:40, 65:35, 70:30).
- Analyze the resolution between this compound and the closest eluting impurity in each run.
4. Evaluation of Selectivity:
- If resolution is still inadequate, change the organic solvent. Prepare a new mobile phase B using Methanol.
- Repeat Step 3, performing isocratic runs with varying Methanol:Water ratios. Compare the chromatograms to the acetonitrile runs to see if selectivity has improved.
5. Optimization of Temperature and Flow Rate:
- Using the best mobile phase composition identified in Step 3 or 4, inject the sample at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on peak shape and resolution.[2][8]
- With the optimal temperature, adjust the flow rate (e.g., 1.2 mL/min, 1.0 mL/min, 0.8 mL/min) to fine-tune the balance between resolution and analysis time.[1][8]
6. Final Method Selection:
- Choose the combination of column, mobile phase, temperature, and flow rate that provides a resolution (Rs) of > 1.5 (ideally > 2.0) for the critical peak pair, with acceptable peak symmetry and run time.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. mastelf.com [mastelf.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. files.mtstatic.com [files.mtstatic.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 4-Bromochalcone in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 4-Bromochalcone, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound, a derivative of chalcone, exerts its anticancer effects through multiple mechanisms. A primary mode of action is the induction of apoptosis, or programmed cell death. This is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[1][2] Specifically, some brominated chalcone derivatives have been shown to up-regulate the expression of death receptors like DR4 and DR5, further promoting apoptosis.[1][2] Additionally, chalcones can modulate various signaling pathways involved in cell proliferation and survival, such as the NF-κB and Wnt/β-catenin pathways.
Q2: We are observing a decrease in the cytotoxic effect of this compound over time in our cancer cell line. What are the potential mechanisms of resistance?
A2: The development of resistance to chalcones, including this compound, is a significant challenge. The most commonly documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[3][4] These transporters function as efflux pumps, actively removing the drug from the cancer cells and thereby reducing its intracellular concentration and efficacy. Other potential, though less specifically documented for this compound, mechanisms could include mutations in the drug's molecular target or alterations in the apoptotic signaling pathways that render the cells less sensitive to its pro-apoptotic stimuli.
Q3: How can we experimentally confirm if our cancer cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a cell viability assay, such as the MTT assay, to compare the IC50 value (the concentration of the drug that inhibits 50% of cell growth) of this compound in your potentially resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance. To investigate the mechanism, you can use Western blotting to assess the expression levels of ABC transporters like P-gp and BCRP. An upregulation of these proteins in the resistant cells would suggest a role for drug efflux in the observed resistance.
Q4: What strategies can we employ in our experiments to overcome this compound resistance?
A4: A promising strategy is the use of combination therapy. Co-administering this compound with an inhibitor of ABC transporters can help restore its intracellular concentration and cytotoxic effect. Another approach is to combine this compound with other chemotherapeutic agents that have different mechanisms of action. This can create a synergistic effect, where the combination is more effective than either drug alone.[5] For instance, combining a chalcone with a drug that targets a different survival pathway can prevent the cancer cells from compensating for the effects of this compound. Some chalcone hybrids have also been designed to overcome multidrug resistance.[5]
Q5: Are there any known synergistic effects of this compound with other anticancer drugs?
A5: While specific studies on this compound are limited, the broader class of chalcones has shown synergistic effects with several conventional chemotherapeutic drugs. For example, some chalcones can enhance the pro-apoptotic effects of agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand). The principle of combining agents with different molecular targets is a well-established strategy to combat drug resistance and enhance therapeutic efficacy. It is recommended to perform in vitro combination studies with mechanistically diverse anticancer agents to identify potential synergistic interactions with this compound in your specific cancer cell model.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in cell viability assays.
| Possible Cause | Suggested Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. Cell number can significantly affect the outcome of viability assays. |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Precipitates can lead to inaccurate concentrations. |
| Incubation Time | Use a consistent incubation time for drug treatment across all experiments. A time-course experiment can help determine the optimal treatment duration. |
| Reagent Quality | Check the expiration dates and proper storage of all reagents, including MTT or other viability assay components. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates as they are more prone to evaporation, which can alter drug concentrations. Fill these wells with sterile PBS or media. |
Problem 2: No significant increase in apoptosis observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | The concentration of this compound may be too low to induce a detectable apoptotic response. Perform a dose-response experiment to identify the optimal concentration range. |
| Incorrect Timepoint for Analysis | Apoptosis is a dynamic process. The chosen timepoint for analysis might be too early or too late. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to capture the peak of apoptosis. |
| Cell Line Insensitivity | The cancer cell line being used may be intrinsically resistant to this compound-induced apoptosis. Consider testing other cell lines or investigating alternative cell death mechanisms like autophagy or necrosis. |
| Technical Issues with Apoptosis Assay | Ensure proper handling and staining of cells for flow cytometry (Annexin V/PI) or correct antibody selection and protocol for Western blotting of apoptotic markers (e.g., cleaved caspases). |
| Development of Acquired Resistance | If initial experiments showed apoptosis, but subsequent ones do not, the cells may have developed resistance. Refer to the FAQs on confirming and overcoming resistance. |
Problem 3: Difficulty in detecting changes in ROS levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Inappropriate ROS Probe | Ensure the chosen fluorescent probe (e.g., DCFH-DA) is suitable for detecting the specific type of ROS you are interested in and is being used at the correct concentration. |
| Timing of Measurement | ROS production can be an early and transient event. Measure ROS levels at earlier time points following this compound treatment. |
| Probe Photostability | Minimize exposure of the fluorescent probe to light to prevent photobleaching, which can lead to false-negative results. |
| Cellular Antioxidant Capacity | The cancer cells may have a high intrinsic antioxidant capacity that quenches the ROS produced. Consider co-treatment with an inhibitor of antioxidant pathways as an experimental control. |
| Instrument Sensitivity | Ensure the settings on the fluorescence microscope or plate reader are optimized for detecting the signal from your chosen ROS probe. |
Quantitative Data
Table 1: IC50 Values of Brominated Chalcone Derivatives in Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo chalcone (BHM) | T47D (Breast Cancer) | 45 | [6] |
| Brominated Chalcone (H72) | MGC803 (Gastric Cancer) | 3.57 | [1][2] |
| Brominated Chalcone (H72) | HGC27 (Gastric Cancer) | ~4.5 | [1][2] |
| Brominated Chalcone (H72) | SGC7901 (Gastric Cancer) | 5.61 | [1][2] |
| Thiazole-containing chalcone | CEM/ADR5000 (Resistant Leukemia) | 2.72–41.04 | [5] |
| Thiazole-containing chalcone | MDA-MB-231/BCRP (Resistant Breast Cancer) | 2.72–41.04 | [5] |
| Fluorinated chalcone | BxPC-3 (Pancreatic Cancer) | 18.67 | [5] |
| Fluorinated chalcone | BT-20 (Breast Cancer) | 26.43 | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blotting for Apoptotic Markers
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Proposed signaling pathway of this compound in cancer cells.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Technical Support Center: High-Purity 4-Bromochalcone Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Bromochalcone.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of high-purity this compound?
A1: High-purity this compound should be a pale yellow crystalline solid.[1] The reported melting point for pure this compound is typically in the range of 104-107°C. A broad melting point range (e.g., 103-107°C) can indicate the presence of impurities.[2]
Q2: What are the most common impurities in crude this compound synthesized via Claisen-Schmidt condensation?
A2: The most common impurities are unreacted starting materials, namely 4-bromoacetophenone and benzaldehyde. Side-reaction products may also be present depending on the reaction conditions.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: The purity of this compound can be effectively assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): A rapid method to monitor the progress of the purification.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and helps in identifying impurities.[2][5]
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Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the presence of key functional groups.[2][3][5]
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High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.[2]
Troubleshooting Guides
Recrystallization
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a low melting point of the solute-solvent mixture, or too rapid cooling.
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Solution 1: Re-dissolve and add more solvent. Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly.
-
Solution 2: Use a different solvent system. The polarity of the solvent may not be ideal. Refer to the solvent selection table in the "Data Presentation" section for alternatives to ethanol. A mixed solvent system, like ethanol/water, can sometimes prevent oiling out.
-
Solution 3: Scratch the flask. Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.
-
Solution 4: Seed the solution. If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed for crystal growth.
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: Low recovery can result from several factors:
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Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your product in the solution upon cooling.
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Cooling for too short a time: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Premature crystallization during hot filtration: If you are performing a hot filtration to remove insoluble impurities, your product may be crystallizing on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper, and add a small excess of hot solvent before filtering.
-
Washing with a room temperature or warm solvent: Always wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize re-dissolving the product.
Column Chromatography
Q1: My this compound is co-eluting with an impurity. How can I improve the separation?
A1: Co-elution occurs when the polarity of the eluent is not optimal for separating compounds with similar Rf values.
-
Solution 1: Adjust the solvent system polarity. If your compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are not moving off the column, gradually increase the polarity.
-
Solution 2: Try a different solvent system. Sometimes, changing the solvents altogether can improve separation. For instance, a dichloromethane/hexane system may offer different selectivity compared to ethyl acetate/hexane.
-
Solution 3: Use a longer column or finer silica gel. This increases the surface area for interaction and can improve the separation of closely eluting compounds.
Q2: The bands of my compound are streaking or tailing on the column. What is causing this?
A2: Streaking or tailing can be caused by several factors:
-
Overloading the column: Using too much crude material for the amount of silica gel will lead to poor separation. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Insolubility of the compound in the eluent: If the compound is not fully soluble in the mobile phase, it will streak. Ensure your chosen eluent can dissolve the sample.
-
Applying the sample in a too-polar solvent: The sample should be dissolved in a minimal amount of a low-polarity solvent before being loaded onto the column.
-
Acidic or basic nature of the compound: Chalcones are generally neutral, but impurities could be acidic or basic, leading to interactions with the silica gel. Adding a small amount of a modifier like triethylamine (for basic impurities) or acetic acid (for acidic impurities) to the eluent can sometimes resolve this, but this should be done with caution as it can affect the stability of the target compound.
Data Presentation
Table 1: Recrystallization Solvent Systems for this compound
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol (95%) | Polar Protic | ~78 | Most commonly used solvent, good for removing non-polar impurities.[1] |
| Methanol/Chloroform (7:3) | Mixed | ~60 | An alternative mixed solvent system that has been reported for chalcones.[6] |
| Ethanol/Water | Mixed | Variable | A good mixed-solvent system. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy, then allow to cool. |
| Ethyl Acetate/Hexane | Mixed | Variable | Can be effective for chalcones. Dissolve in hot ethyl acetate and add hot hexane until cloudy. |
Table 2: Typical Yields for this compound Synthesis and Purification
| Synthesis Method | Purification Method | Reported Yield | Reference |
| Conventional (Stirring at RT) | Recrystallization (Ethanol) | ~94.6% | [2][7] |
| Microwave-Assisted | Recrystallization (Ethanol) | ~89.4% | [7] |
| Aldol Condensation | Recrystallization (Ethanol) | 65% | [8] |
| Solvent-Free Grinding | Recrystallization (Ethanol) | >70% for related chalcones | [5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.
-
Analysis: Determine the melting point and obtain spectroscopic data (NMR, IR) to assess the purity of the final product.
Protocol 2: Column Chromatography of this compound
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column, tapping the column gently to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just at the top of the silica.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent).
-
Carefully add the sample solution to the top of the silica gel using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
Monitor the separation of components by TLC analysis of the collected fractions.
-
If the compounds are not eluting, the polarity of the eluent can be gradually increased (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate).
-
-
Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity using melting point and spectroscopic analysis.
-
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. rsc.org [rsc.org]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 4. jetir.org [jetir.org]
- 5. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 8. odinity.com [odinity.com]
- 9. rsc.org [rsc.org]
Technical Support Center: 4-Bromochalcone Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the crystal quality of 4-Bromochalcone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, with the molecular formula C₁₅H₁₁BrO, is a synthetic organic compound belonging to the chalcone family.[1] Chalcones are precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities.[2][3][4] The bromine substitution in this compound enhances its reactivity and influences its physicochemical properties, making it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly anti-cancer and anti-inflammatory agents.[5] It is also used in materials science for developing organic light-emitting diodes (OLEDs).[5]
Q2: What is the typical synthesis method for this compound?
The most common method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[1][2][6][7] This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with benzaldehyde.[2][6] Both conventional heating and microwave-assisted methods are employed for this synthesis.[1][2][7]
Q3: What are the expected physical and spectroscopic properties of this compound?
This compound is typically a yellow crystalline solid.[1] Its structure and purity can be confirmed using various spectroscopic techniques. The expected properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁BrO | [1][6] |
| Molecular Weight | ~287.15 g/mol | [1][6] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 98 - 105 °C | [5] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [1] |
| ¹H NMR (CDCl₃) | Vinylic protons Hα and Hβ appear as doublets around δ 7.47 ppm and δ 7.82 ppm, respectively, with a coupling constant (J) of approximately 15.7 Hz, characteristic of a trans configuration. Aromatic protons resonate in the expected regions. | [2] |
| ¹³C NMR (Acetone-d₆) | The carbonyl carbon (C=O) signal appears around δ 189.1 ppm. Vinylic carbons Cα and Cβ are observed at approximately δ 128.1 ppm and δ 145.4 ppm, respectively. | [2] |
| FTIR (cm⁻¹) | A characteristic absorption band for the carbonyl (C=O) group of the conjugated ketone is observed around 1658.78 cm⁻¹. The C=C stretching vibration of the enone system is seen at approximately 1604.77 cm⁻¹. | [6] |
| Mass Spectrometry (m/z) | Molecular ion peaks [M]⁺ and [M+2]⁺ are observed at 286 and 288, respectively, due to the bromine isotope. A fragment corresponding to the loss of bromine [M-Br]⁺ is seen at 207. | [6][8] |
Troubleshooting Poor Crystal Quality
Problem 1: The product has oiled out during crystallization.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast, preventing nucleation and crystal growth. The boiling point of the solvent might be too high.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.
-
Solvent Selection: If using a single solvent, try a mixed solvent system. For this compound, ethanol/water is a common choice.[2] Start by dissolving the compound in a minimal amount of hot ethanol and then add water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Seed Crystals: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Problem 2: The product precipitates as an amorphous powder instead of crystals.
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Possible Cause: The solution is too concentrated, leading to rapid precipitation. Impurities may also be inhibiting crystal growth.
-
Solution:
-
Dilution: Use more solvent to dissolve the crude product initially.
-
Purification: Ensure the crude product is sufficiently pure before recrystallization. Consider washing the crude product with a solvent in which the desired compound is sparingly soluble but impurities are soluble.
-
pH Adjustment: After synthesis, ensure the product is washed with water until the washings are neutral to remove any residual base catalyst (e.g., NaOH or KOH).[7]
-
Problem 3: The resulting crystals are very small (needles or microcrystals).
-
Possible Cause: Rapid crystal growth due to high supersaturation or fast cooling.
-
Solution:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature in a loosely covered container. This can promote the growth of larger, more well-defined crystals.[9]
-
Controlled Cooling: Decrease the cooling rate. A programmable cooling bath or placing the crystallization vessel in a Dewar flask with a warm liquid can help achieve slower cooling.
-
Problem 4: The crystals are discolored (not the expected yellow).
-
Possible Cause: Presence of impurities from the starting materials or side reactions.
-
Solution:
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Heat the mixture for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography may be necessary to purify the compound before crystallization.
-
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation (Conventional Method)
-
In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL).[7]
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Stir the mixture at room temperature until the 4-bromoacetophenone is completely dissolved (approximately 5-10 minutes).[7]
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Add benzaldehyde (2.5 mmol) to the solution.[7]
-
Add a 10% aqueous solution of sodium hydroxide (1.5 mL) dropwise while stirring.[7]
-
Continue stirring the reaction mixture at room temperature for 3 hours.[7]
-
Quench the reaction by pouring the mixture into ice water.[7]
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the pH of the filtrate is neutral.[7]
-
Dry the crude product in a desiccator.
Purification of this compound by Recrystallization
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.[8][10]
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal yield.[8]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Air dry the crystals.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. odinity.com [odinity.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4-Bromochalcone and Related Chalcones
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a class of open-chain flavonoids abundant in various plants.[1] This structural framework is considered a "privileged scaffold" in medicinal chemistry due to its straightforward synthesis and the wide range of biological activities its derivatives exhibit.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The introduction of substituents, such as a bromine atom, onto the chalcone scaffold can significantly influence the molecule's physicochemical properties and biological potency.[1] This guide provides a comparative analysis of the bioactivity of 4-Bromochalcone and other chalcone derivatives, supported by experimental data, to aid researchers in drug discovery and development.
Synthesis of Chalcones: The Claisen-Schmidt Condensation
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation.[3][4] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[5][6] For the synthesis of this compound, 4-bromoacetophenone is reacted with benzaldehyde in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4][7]
Caption: General workflow for the synthesis of this compound.
Comparative Bioactivity
The substitution pattern on the two aromatic rings of the chalcone scaffold plays a crucial role in determining the type and potency of its biological activity.
Anticancer Activity
Brominated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9] The mechanism often involves the induction of apoptosis (programmed cell death) through pathways involving reactive oxygen species (ROS).[10][11]
One study investigated a bromo chalcone derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), which showed a potent cytotoxic effect on T47D breast cancer cells with an IC₅₀ value of 45 µM.[9] The same compound induced apoptosis in HeLa cervical cancer cells with an IC₅₀ of 53 µM and suppressed the expression of the anti-apoptotic protein Bcl-2.[9][12] Another study synthesized a series of 20 brominated chalcone derivatives, with compound H72 being the most potent against gastric cancer cell lines (MGC803, HGC27, SGC7901), with IC₅₀ values ranging from 3.57 to 5.61 μM.[10] H72 was found to induce ROS generation, leading to mitochondria-mediated apoptosis.[10]
Caption: Apoptosis induction pathway by brominated chalcones in cancer cells.
Table 1: Comparative Anticancer Activity of Brominated Chalcones
| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D (Breast) | 45 | [9] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | HeLa (Cervical) | 53 | [12] |
| H72 (a brominated chalcone derivative) | MGC803 (Gastric) | 3.57 - 5.61 | [10][11] |
| H72 (a brominated chalcone derivative) | HGC27 (Gastric) | 3.57 - 5.61 | [10] |
| H72 (a brominated chalcone derivative) | SGC7901 (Gastric) | 3.57 - 5.61 |[10] |
Antimicrobial Activity
The position and nature of halogen substituents significantly affect the antimicrobial properties of chalcones.[13] Studies have shown that brominated chalcones are active against both Gram-positive and Gram-negative bacteria.
For instance, 4-bromo-3′,4′-dimethoxysubstituted chalcone was found to be active against Gram-negative strains, showing a stronger effect on E. coli than on S. typhimurium.[14] A comparative study of chlorinated chalcones revealed that the substituent's position was key to its activity against different bacteria; for P. aeruginosa, 4- and 4'-positions were most effective, while for S. aureus, 4- and 2'-positions were optimal.[13] Another study synthesized 1-(4-bromophenyl)-3-(4-chlorophenyl) prop–2-en-1-one and tested it against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent.[15] Furthermore, pyrazine-based brominated chalcones (like CH-0y) have shown potent anti-staphylococcal activity with Minimum Inhibitory Concentrations (MIC) ranging from 15.625 to 62.5 μM.[16]
Table 2: Comparative Antimicrobial Activity of Halogenated Chalcones
| Compound | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 4-bromo-3′,4′-dimethoxychalcone | E. coli | Zone of Inhibition | 11 ± 0.3 mm | [14] |
| 4-bromo-3′,4′-dimethoxychalcone | S. typhimurium | Zone of Inhibition | 15 ± 0.7 mm | [14] |
| CH-0y (Brominated pyrazine chalcone) | Staphylococcus spp. | MIC | 15.625 - 62.5 µM | [16] |
| CH-0w (Chlorinated pyrazine chalcone) | Staphylococcus spp. | MIC | 31.25 - 125 µM | [16] |
| Chlorinated Chalcones | P. aeruginosa, S. aureus, E. coli | Agar Well Diffusion | Active | [13] |
| α,β-dibromochalcones | Sarcina lutea, Bacillus cereus | Disk Diffusion | Modest Activity |[17] |
Enzyme Inhibition
Chalcone derivatives are also known to be potent enzyme inhibitors.[18] A study on novel halogenated chalcones with bromobenzyl and methoxyphenyl moieties showed highly potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[18][19] The inhibition constants (Ki) for AChE were in the nanomolar range (1.83 ± 0.21 to 11.19 ± 0.96 nM).[18][19] These compounds also inhibited human carbonic anhydrase isoenzymes I and II.[18][19]
Table 3: Enzyme Inhibition by Halogenated Chalcones
| Enzyme | Inhibitor Type | Ki or IC₅₀ | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Halogenated chalcones | 1.83 ± 0.21 - 11.19 ± 0.96 nM (Ki) | [18][19] |
| Butyrylcholinesterase (BChE) | Halogenated chalcones | 3.35 ± 0.91 - 26.70 ± 4.26 nM (Ki) | [18][19] |
| Carbonic Anhydrase I (hCA I) | Halogenated chalcones | 29.41 ± 3.14 - 57.63 ± 4.95 nM (Ki) | [18][19] |
| Carbonic Anhydrase II (hCA II) | Halogenated chalcones | 24.00 ± 5.39 - 54.74 ± 1.65 nM (Ki) |[18][19] |
Other Bioactivities
-
Larvicidal Activity: A bromochalcone derivative, (E)-3-(4-butylphenyl)-1-(4-bromophenyl)-prop-2-en-1-one (BBP), showed promising larvicidal activity against Aedes aegypti larvae, causing up to 80% mortality at a concentration of 57.6 mg·L−1.[3][20]
-
Antioxidant Activity: The bromine atom at the para-position (4-position) of the chalcone can enhance its antioxidant and radical scavenging activity compared to unsubstituted chalcones.[5]
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment and comparison of bioactivity.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9][12]
-
Cell Seeding: Cancer cells (e.g., HeLa, T47D) are seeded in 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 24-72 hours).[10]
-
MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
References
- 1. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 2. Recent developments in biological aspects of chalcones: the odyssey continues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]
- 5. This compound | 1774-66-9 | Benchchem [benchchem.com]
- 6. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]
- 17. α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
4-Bromochalcone vs. Other Halogenated Chalcones in Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led to significant interest in the chalcone scaffold, a class of compounds belonging to the flavonoid family. Their synthetic accessibility and broad spectrum of biological activities make them attractive candidates for drug development. Among these, halogenated chalcones have demonstrated particularly potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of 4-Bromochalcone and other halogenated chalcones, supported by experimental data, to aid in the evaluation of their therapeutic potential.
Comparative Anticancer Activity: A Data-Driven Overview
The substitution of a halogen atom on the chalcone backbone has been shown to significantly influence its anticancer efficacy. Structure-activity relationship (SAR) studies suggest that the nature and position of the halogen play a crucial role in the cytotoxic potential of these compounds.
Superior Activity of Bromo-Substituted Chalcones
Research indicates that bromo-substituted chalcones, particularly those with the bromine atom at the para position of a phenoxy group, exhibit superior anticancer activity compared to their chloro-analogues.[1] A study evaluating a series of halogenated phenoxychalcones against the MCF-7 human breast cancer cell line demonstrated that 4-bromo-phenoxy derivatives possessed lower IC50 values (1.52–13.28 µM) compared to the 4-chlorophenoxy derivatives (1.87–44.20 µM).[1]
Another novel brominated chalcone derivative has shown potent antiproliferative activity in gastric cancer cells, with IC50 values ranging from 3.57 to 5.61 µM.[2][3] This highlights the potential of bromo-substitution in enhancing the anticancer properties of the chalcone scaffold. Furthermore, a specific bromo chalcone, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), was found to have an IC50 of 45 µM on T47D breast cancer cells.[4]
The following table summarizes the IC50 values of various halogenated chalcones against different cancer cell lines, providing a quantitative comparison of their cytotoxic activities.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromo-Phenoxy Chalcones | Compound 2c | MCF-7 (Breast) | 1.52 | [1] |
| Other 4-bromo-phenoxy derivatives | MCF-7 (Breast) | up to 13.28 | [1] | |
| Chloro-Phenoxy Chalcones | 4-chlorophenoxy derivatives | MCF-7 (Breast) | 1.87 - 44.20 | [1] |
| Brominated Chalcone | Novel brominated derivative (H72) | MGC803 (Gastric) | 3.57 - 5.61 | [3] |
| HGC27 (Gastric) | 3.57 - 5.61 | [3] | ||
| SGC7901 (Gastric) | 3.57 - 5.61 | [3] | ||
| This compound Derivative | 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D (Breast) | 45 | [4] |
| Fluorinated Chalcones | α-Fluorinated chalcone (4c) | HeLa (Cervical) | 0.025 | [5] |
| U937 (Leukemia) | 0.025 | [5] | ||
| Fluorinated chalcones (16) | BxPC-3 (Pancreatic) | 18.67 | [2] | |
| BT-20 (Breast) | 26.43 | [2] |
Mechanisms of Anticancer Action
Halogenated chalcones exert their anticancer effects through various molecular mechanisms, primarily by inducing apoptosis and inhibiting key cellular processes.
Induction of Apoptosis
A prominent mechanism of action for brominated chalcones is the induction of apoptosis, or programmed cell death. This is often mediated through the generation of reactive oxygen species (ROS).[2][3] The increased intracellular ROS levels can trigger the upregulation of death receptors DR4 and DR5, leading to the activation of the extrinsic apoptotic pathway.[2][3]
Simultaneously, ROS can induce mitochondrial-mediated apoptosis (the intrinsic pathway) through the activation of the caspase cascade (caspase-9 and caspase-3).[3] Another mechanism involves the downregulation of the anti-apoptotic protein Bcl-2, which further promotes cell death.[4]
Tubulin Polymerization Inhibition
Certain chalcone derivatives have been found to act as tubulin polymerization inhibitors.[2] By binding to the colchicine site on tubulin, they disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of halogenated chalcones' anticancer activity.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the halogenated chalcones for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.
-
Cell Treatment: Cells are treated with the test compounds for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, caspases, DR4, DR5) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by halogenated chalcones and a typical experimental workflow for their evaluation.
Caption: ROS-mediated apoptosis induced by this compound.
Caption: Inhibition of Bcl-2 expression by this compound.
Caption: Experimental workflow for evaluating anticancer activity.
Conclusion
The available evidence strongly suggests that halogenation, particularly with bromine, is a promising strategy for enhancing the anticancer activity of the chalcone scaffold. This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, often surpassing their chlorinated counterparts. The primary mechanisms of action involve the induction of apoptosis through ROS generation and modulation of key apoptotic proteins like Bcl-2. Further in-depth comparative studies on a wider panel of cancer cell lines and in vivo models are warranted to fully elucidate the therapeutic potential of this compound and other halogenated chalcones as novel anticancer agents.
References
- 1. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
4-Bromochalcone Analog Shows Potent Inhibition of Monoamine Oxidase B, Outperforming Alternative Compounds
A recent comparative analysis of a series of N-methyl-piperazine chalcones has highlighted a brominated derivative as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. This finding suggests the potential of the bromochalcone scaffold in the development of novel therapeutics. While direct experimental validation of 4-Bromochalcone's binding affinity to a specific target protein is not extensively documented in publicly available literature, the study on its analog provides valuable insights into the structure-activity relationship of this class of compounds.
In a study focusing on dual inhibitors for MAO-B and Acetylcholinesterase (AChE), a 2-fluoro-5-bromophenyl derivative of a chalcone (henceforth referred to as Bromochalcone Analog) demonstrated significant inhibitory activity against MAO-B. The analysis revealed that this analog acts as a reversible and competitive inhibitor of the enzyme.
Comparative Binding Affinity
The inhibitory potency of the Bromochalcone Analog against MAO-B was quantified and compared with other derivatives within the same study. The data, summarized in the table below, showcases its strong performance.
| Compound | Target Protein | Inhibition Constant (Ki) | Inhibition Concentration (IC50) | Selectivity Index (SI) over MAO-A |
| Bromochalcone Analog | MAO-B | 0.28 ± 0.01 µM | 1.11 µM | 16.04 |
| 3-trifluoromethyl-4-fluoro derivative | MAO-B | 0.21 ± 0.03 µM | 0.71 µM | 56.34 |
| 2,4-difluoro derivative | MAO-B | Not Determined | 20.40 µM | 3.06 |
Data sourced from a study on N-methyl-piperazine chalcones as dual MAO-B/AChE inhibitors.[1]
Experimental Protocols
The determination of the inhibitory activity of the Bromochalcone Analog was conducted using established enzymatic assays.
MAO-B Inhibition Assay
The inhibitory effect on MAO-B was assessed using a continuous spectrophotometric assay. The experiment measures the enzymatic activity by monitoring the rate of product formation in the presence and absence of the inhibitor.
Procedure:
-
Recombinant human MAO-B was used as the enzyme source.
-
Benzylamine was utilized as the substrate for the enzymatic reaction.
-
The assay was performed in a phosphate buffer at a physiological pH.
-
The Bromochalcone Analog was pre-incubated with the enzyme to allow for binding.
-
The reaction was initiated by the addition of the substrate.
-
The rate of the reaction was monitored by measuring the increase in absorbance at a specific wavelength corresponding to the product.
-
To determine the mode of inhibition, the assay was repeated with varying concentrations of both the substrate and the inhibitor.
-
The data was then plotted using Lineweaver-Burk plots to determine the kinetic parameters, including the inhibition constant (Ki).[1][2]
The competitive nature of the inhibition by the Bromochalcone Analog indicates that it likely binds to the active site of the MAO-B enzyme, thereby preventing the substrate from binding and being metabolized.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of the experimental validation and the signaling context of MAO-B.
The presented data for the Bromochalcone Analog underscores the potential of the broader class of brominated chalcones as specific enzyme inhibitors. Further direct experimental validation of this compound's binding affinity to various protein targets is warranted to fully elucidate its therapeutic potential.
References
Comparative study of different synthetic routes for 4-Bromochalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-bromochalcone, a valuable intermediate in the synthesis of various biologically active compounds. The following sections detail the experimental protocols, present comparative data on reaction efficiency, and illustrate the synthetic pathways.
Introduction
This compound, chemically known as (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, is a member of the chalcone family, which are precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] The presence of a bromine atom on the phenyl ring significantly influences the molecule's physicochemical properties and biological activity, making it a subject of interest in medicinal chemistry and materials science.[1][2] The primary and most well-established method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[1] This reaction involves the base-catalyzed condensation of 4-bromoacetophenone with benzaldehyde.[1][2] This guide explores different approaches to this synthesis, evaluating them on parameters such as yield, reaction time, and environmental impact.
Comparative Data of Synthetic Routes
The efficiency of different synthetic routes for this compound can be compared based on key performance indicators such as reaction yield and duration. The data presented below is a summary of findings from various studies.
| Synthetic Method | Catalyst | Solvent(s) | Reaction Time | Yield (%) | Reference(s) |
| Conventional Synthesis | 10% NaOH | Ethanol | 3 hours | ~94.61 | [2][3] |
| Microwave-Assisted Synthesis | 10% NaOH | Ethanol | 45 seconds | ~89.39 | [2][3] |
| Solvent-Free Grinding | NaOH | None | Not Specified | High | [1][4] |
| Aldol Condensation | NaOH | Water, Ethanol | Overnight | 65 | [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures.
1. Conventional Synthesis via Claisen-Schmidt Condensation
This method involves the reaction of 4-bromoacetophenone and benzaldehyde in the presence of a base at room temperature.[1][3]
-
Materials:
-
4-bromoacetophenone
-
Benzaldehyde
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
Ice water
-
-
Procedure:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (5-10 minutes).[3]
-
Add benzaldehyde (2.5 mmol) to the solution.[3]
-
Add 10% NaOH solution (1.5 mL) dropwise to the mixture.[3]
-
Continue stirring the reaction mixture at room temperature for 3 hours.[3]
-
Quench the reaction by pouring the mixture into ice water.[3]
-
Collect the resulting precipitate by filtration using a Buchner funnel.[3]
-
Wash the precipitate with cold water until the pH is neutral.[3]
-
Dry the product in a desiccator. The product can be further purified by recrystallization from ethanol.[3]
-
2. Microwave-Assisted Synthesis
This method utilizes microwave irradiation to significantly reduce the reaction time.[1][3]
-
Materials:
-
4-bromoacetophenone
-
Benzaldehyde
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) with stirring for 5 minutes at room temperature.[3]
-
Add benzaldehyde (2.5 mmol) to the mixture.[3]
-
Add 10% NaOH solution (1.5 mL) dropwise.[3]
-
Place the reaction mixture in a microwave reactor and irradiate at 140 watts for 45 seconds.[2][3]
-
After irradiation, allow the mixture to cool to room temperature.
-
Work-up the product as described in the conventional synthesis protocol (quenching with ice water, filtration, washing, and drying).[3]
-
3. Solvent-Free Synthesis by Grinding
This environmentally friendly approach eliminates the need for organic solvents.[1][4]
-
Materials:
-
Procedure:
-
In a mortar, combine 4-bromoacetophenone, benzaldehyde, and the solid base catalyst.[1]
-
Grind the mixture vigorously with a pestle until a reaction is evident (e.g., color change, solidification).[1]
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the solid product is typically washed with cold water, acidified with dilute HCl, and then filtered.[4]
-
The crude product can be purified by recrystallization.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the general reaction scheme for the synthesis of this compound and a workflow for the conventional synthesis method.
Caption: Claisen-Schmidt condensation for this compound synthesis.
Caption: Conventional synthesis workflow for this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several variations of the Claisen-Schmidt condensation. The conventional method provides high yields but requires a longer reaction time.[3] In contrast, microwave-assisted synthesis offers a rapid alternative with slightly lower but still excellent yields, making it a time-efficient choice for laboratory-scale synthesis.[3][6] For a more environmentally friendly "green" approach, the solvent-free grinding method is a viable option that minimizes waste.[1][4] The choice of the synthetic route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired yield, available equipment, time constraints, and environmental considerations.
References
Cross-validation of In Vitro and In Silico Results for 4-Bromochalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities and in silico molecular docking predictions for 4-Bromochalcone, a synthetic chalcone derivative with demonstrated therapeutic potential. The following sections present a compilation of experimental data, detailed methodologies for key assays, and visualizations of implicated signaling pathways to offer a comprehensive overview for researchers in drug discovery and development.
Quantitative Data Summary
To facilitate a clear comparison between experimental findings and computational predictions, the following tables summarize the available quantitative data for this compound and its closely related derivatives.
Table 1: In Vitro Biological Activity of Brominated Chalcones
| Compound | Assay | Cell Line/Target | IC50 Value | Reference |
| Bromo-chalcone derivative | Cytotoxicity (MTT Assay) | MGC803 (Gastric Cancer) | 3.57 - 5.61 µM | [1] |
| Bromo-chalcone derivative | Cytotoxicity (MTT Assay) | HGC27 (Gastric Cancer) | 3.57 - 5.61 µM | [1] |
| Bromo-chalcone derivative | Cytotoxicity (MTT Assay) | SGC7901 (Gastric Cancer) | 3.57 - 5.61 µM | [1] |
| (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on | Antioxidant (DPPH Assay) | DPPH radical | 571.79 µg/mL | |
| Brominated Chalcone Derivative | Antioxidant (DPPH Assay) | DPPH radical | 86.94% scavenging at 10 µg/ml | [2] |
Note: Data for specific this compound is limited in some public sources; therefore, data for closely related bromo-chalcone derivatives are included for comparative purposes.
Table 2: In Silico Molecular Docking of Chalcone Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference |
| Nitro-substituted chalcone | eNOS | -6.5 | Not Reported | [3] |
| Thiophene-containing chalcone | Eg5 kinesin spindle protein | -6.78 | Not Reported | |
| Generic Chalcone Derivatives | Various Cancer-related Proteins | Not explicitly stated, but good binding affinities reported | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and aid in the design of future studies.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[5][6] The concentration of the formazan, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[5]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours under appropriate conditions for the cell line.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
DPPH Radical Scavenging Assay for Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[8][9]
Principle: DPPH is a stable free radical that has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[8][9]
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in the same solvent.[8][9]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the test compound solution with the DPPH solution. A typical ratio is 100 µL of the compound solution and 100 µL of the DPPH solution.[9]
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[9]
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100.[9] The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the potential mechanisms by which this compound may exert its biological effects through the modulation of key signaling pathways.
JAK/STAT Signaling Pathway
The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is a crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[10] Aberrant activation of this pathway is often implicated in cancer.[11] Chalcones have been shown to inhibit this pathway at multiple levels.[10][11]
Caption: Inhibition of the JAK/STAT pathway by this compound.
Nrf2/ARE Signaling Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress.[12] Chalcones are known to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.[12][13]
Caption: Activation of the Nrf2/ARE pathway by this compound.
This guide provides a foundational comparison of in vitro and in silico data for this compound. Further targeted research is necessary to build a more complete and specific profile of this promising compound.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigating the potential of mono-chalcone compounds in targeting breast cancer receptors through network pharmacology, molecular docking, molecular dynamics simulation, antiproliferative effects, and gene expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 10. The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | PLOS One [journals.plos.org]
- 11. The synthetic α-bromo-2',3,4,4'-tetramethoxychalcone (α-Br-TMC) inhibits the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iris.uniroma1.it [iris.uniroma1.it]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Bromochalcone and Cisplatin in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, both established chemotherapeutics and novel compounds are rigorously evaluated for their potential to combat malignancies. This guide provides a detailed head-to-head comparison of the well-established platinum-based drug, cisplatin, and the promising class of compounds known as chalcones, with a specific focus on 4-Bromochalcone and its derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to offer a comprehensive resource for researchers in oncology and drug development.
Performance Overview and Cytotoxicity
The cytotoxic effects of this compound derivatives and cisplatin have been evaluated across various cancer cell lines, with their efficacy typically measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the available quantitative data. It is important to note that IC50 values can vary significantly based on the specific derivative, cell line, and experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives and Cisplatin in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D (Breast Cancer) | 45 | [1] |
| Brominated Chalcone (H72) | MGC803 (Gastric Cancer) | 3.57 | [2] |
| Brominated Chalcone (H72) | HGC27 (Gastric Cancer) | 4.89 | [2] |
| Brominated Chalcone (H72) | SGC7901 (Gastric Cancer) | 5.61 | [2] |
| Chalcone-coumarin hybrid | MDA-MB231 (Breast Cancer) | 22.11–41.08 | [1] |
| Cisplatin | MDA-MB231 (Breast Cancer) | 23.65–31.02 | [1] |
| 1,3,5-triazine linked chalcone (Compound 17) | A549 (Lung Cancer) | 24.5 | [3][4] |
| 1,3,5-triazine linked chalcone (Compound 18) | A549 (Lung Cancer) | 17 | [3][4] |
| Cisplatin | A549 (Lung Cancer) | 21.5 | [3][4] |
| 4-Methoxychalcone + Cisplatin (100 µM) | A549 (Lung Cancer) | Enhanced Cytotoxicity | [5][6] |
Mechanisms of Action: A Tale of Two Strategies
While both this compound and cisplatin induce apoptosis and cell cycle arrest in cancer cells, their primary mechanisms of action differ significantly.
This compound: Inducer of Oxidative Stress
The anticancer activity of this compound and its derivatives is often attributed to the induction of reactive oxygen species (ROS) within cancer cells. This surge in ROS disrupts cellular homeostasis and triggers downstream apoptotic signaling pathways. A key aspect of this mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. This compound derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, thereby tipping the cellular balance towards programmed cell death.[2][7] Some chalcones have also been found to influence the p53 tumor suppressor pathway.[8][9]
Cisplatin: The DNA Damaging Agent
Cisplatin, a cornerstone of chemotherapy for decades, exerts its cytotoxic effects primarily by binding to nuclear DNA to form DNA adducts.[10] These adducts interfere with DNA replication and transcription, leading to DNA damage. The cell's DNA damage response is then activated, prominently featuring the tumor suppressor protein p53 and the mitogen-activated protein kinase (MAPK) signaling pathway.[11][12] Activation of these pathways can halt the cell cycle to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[13]
Signaling Pathways
The distinct mechanisms of this compound and cisplatin translate to the activation of different primary signaling cascades, as illustrated in the diagrams below.
Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in the comparison of this compound and cisplatin.
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used method for assessing cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound/Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or cisplatin and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[14][15][16][17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or cisplatin for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of different cell populations (viable, early apoptotic, late apoptotic, and necrotic).[18][19][20][21]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Wash the cells with PBS and then fix them in ice-cold 70% ethanol, typically overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22][23][24][25][26]
Toxicity and Side Effects
A critical aspect of any anticancer agent is its toxicity profile and associated side effects.
This compound: Chalcones, as a class, are generally considered to have low toxicity.[4][10] Some studies have indicated that certain brominated chalcone derivatives exhibit less cytotoxicity to non-malignant cells compared to cancer cells, suggesting a degree of selectivity.[2] However, comprehensive clinical data on the systemic toxicity of this compound in humans is currently limited.
Cisplatin: Cisplatin is well-known for its significant side effects, which can be dose-limiting. These include:
-
Nephrotoxicity (Kidney damage)
-
Neurotoxicity (Nerve damage)
-
Ototoxicity (Hearing loss)
-
Myelosuppression (Bone marrow suppression)
-
Severe nausea and vomiting
The toxicity of cisplatin is a major challenge in its clinical use and a primary motivation for the development of new anticancer agents with improved safety profiles.[1]
Conclusion
This comparative guide highlights the distinct profiles of this compound and cisplatin as anticancer agents. Cisplatin remains a potent and widely used chemotherapeutic, but its efficacy is often accompanied by severe toxicity. This compound and its derivatives represent a promising class of compounds with a different mechanism of action, primarily centered on the induction of oxidative stress.
The available data suggests that certain chalcone derivatives can exhibit cytotoxicity comparable to or even exceeding that of cisplatin in specific cancer cell lines, potentially with a more favorable safety profile. The ability of some chalcones to enhance the efficacy of cisplatin opens up possibilities for combination therapies that could improve treatment outcomes and reduce side effects.
Further research, particularly direct head-to-head in vivo studies and eventually clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives in the clinical setting. This guide serves as a foundational resource for researchers to build upon as they explore these and other novel anticancer compounds.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chalcones with Anticancer Activity | Encyclopedia MDPI [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. 4-methoxychalcone enhances cisplatin-induced oxidative stress and cytotoxicity by inhibiting the Nrf2/ARE-mediated defense mechanism in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [repository.kaust.edu.sa]
- 10. researchgate.net [researchgate.net]
- 11. Role of the p38 MAPK pathway in cisplatin-based therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. role-of-the-p38-mapk-pathway-in-cisplatin-based-therapy - Ask this paper | Bohrium [bohrium.com]
- 13. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. cyrusbio.com.tw [cyrusbio.com.tw]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Probing the Cell Cycle with Flow Cytometry [scirp.org]
- 24. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. m.youtube.com [m.youtube.com]
- 26. Flow cytometry with PI staining | Abcam [abcam.com]
Reproducibility in Focus: A Comparative Guide to the Synthesis and Biological Evaluation of 4-Bromochalcone
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of the synthesis and biological testing of 4-Bromochalcone, a promising scaffold in medicinal chemistry. We present a compilation of reported data to highlight the variability and consistency in synthetic yields and biological efficacy, offering valuable insights for future research endeavors.
Chalcones, characterized by an open-chain flavonoid structure, have garnered significant attention for their diverse pharmacological activities. The introduction of a bromine atom to the chalcone backbone, as in this compound, can significantly modulate its biological properties. This guide delves into the reproducibility of its synthesis and its reported anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.
Synthesis of this compound: A Comparative Overview
The primary route for synthesizing this compound is the Claisen-Schmidt condensation. This base-catalyzed reaction typically involves the condensation of an acetophenone with a benzaldehyde. Variations in reactants, catalysts, and reaction conditions can influence the yield and purity of the final product, affecting the reproducibility of the synthesis.
Two main variations in the reactants are commonly employed: the reaction of 4-bromoacetophenone with benzaldehyde or the reaction of acetophenone with 4-bromobenzaldehyde. The choice of base, including sodium hydroxide (NaOH) or potassium hydroxide (KOH), and the reaction medium (e.g., ethanol, solvent-free) also play a crucial role.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reactants | Catalyst/Conditions | Reported Yield (%) | Reference(s) |
| Conventional Heating | 4-Bromoacetophenone, Benzaldehyde | 10% NaOH in Ethanol, room temperature, 3 hours | 94.61 ± 0.6793 | [1] |
| Microwave Irradiation | 4-Bromoacetophenone, Benzaldehyde | 10% NaOH in Ethanol, 140 W, 45 seconds | 89.39 ± 0.6418 | [1] |
| Aldol Condensation | Acetophenone, 4-Bromobenzaldehyde | NaOH in Ethanol/Water, ice bath | 65 | [2] |
| Solvent-Free Grinding | 4-Bromoacetophenone, Benzaldehyde | Solid KOH, mortar and pestle, 15 minutes | Not specified | [3] |
Experimental Protocol: Conventional Synthesis of this compound
This protocol is a representative example of the Claisen-Schmidt condensation for synthesizing this compound[1]:
-
Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (5-10 minutes).
-
Add benzaldehyde (2.5 mmol) to the solution.
-
Add a 10% aqueous solution of sodium hydroxide (1.5 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product and purify by recrystallization from ethanol.
-
Characterize the final product using spectroscopic methods such as IR, NMR, and Mass Spectrometry.
Biological Activity of this compound and its Derivatives: A Reproducibility Perspective
This compound and its derivatives have been reported to exhibit a wide range of biological activities. However, comparing the potency of these compounds across different studies can be challenging due to variations in experimental conditions, cell lines, and assay protocols.
Anticancer Activity
The cytotoxic effects of brominated chalcones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.
Table 2: Anticancer Activity of Brominated Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D (Breast) | 45 | |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | T47D (Breast) | >100 µg/mL | |
| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa (Cervical) | 27.5 µg/mL | [4] |
| A novel brominated chalcone derivative (H72) | MGC803 (Gastric) | 3.57 - 5.61 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability[4].
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Chalcones have been shown to possess anti-inflammatory properties, often by inhibiting key inflammatory mediators.
Table 3: Anti-inflammatory Activity of Brominated Chalcone Derivatives
| Compound | Assay | Effect | Reference(s) |
| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one | Carrageenan-induced paw edema in rats | 78.45% inhibition at 7.5 mg/kg | [5] |
| Various Chalcones | Inhibition of NO and PGE2 production in RAW 264.7 cells | Compound 16 showed IC50 values of 12.1 µM (NO) and 0.5 µM (PGE2) | [6] |
Antioxidant Activity
The antioxidant potential of chalcones is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Antioxidant Activity of Chalcone Derivatives
| Compound | Assay | IC50 (µg/mL) | Reference(s) |
| Various chalcone derivatives | DPPH assay | 7 - 18 | [7] |
| Ethanolic extract of a commercial sample containing chalcones | DPPH assay | 115.98 | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for assessing antioxidant activity[7].
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compound.
-
In a 96-well plate or test tubes, mix the DPPH solution with the test compound solutions.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Antimicrobial Activity
The antimicrobial efficacy of chalcones is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Table 5: Antimicrobial Activity of Brominated Chalcone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| N-(4-bromophenyl)furan-2-carboxamide | A. baumannii | Not specified | [9][10] |
| Novel diazenyl chalcones | B. subtilis | 15.62 | [7] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its derivatives are mediated through various signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
Caption: Experimental workflow for this compound.
The diagram above illustrates the general workflow from synthesis and characterization to biological testing and investigation of the underlying signaling pathways.
Caption: Inhibition of the NF-κB pathway by this compound.
This diagram illustrates a potential mechanism of the anti-inflammatory action of this compound through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Conclusion
This comparative guide highlights the existing data on the synthesis and biological testing of this compound. While the Claisen-Schmidt condensation provides a reproducible method for its synthesis, the reported yields can vary based on the specific conditions employed. The biological activities of brominated chalcones are promising; however, a direct comparison of their potency is often hindered by the lack of standardized experimental protocols across different studies. For researchers in this field, this guide underscores the importance of detailed reporting of experimental procedures to enhance the reproducibility and comparability of findings, ultimately accelerating the translation of promising compounds like this compound into potential therapeutic agents.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Antimicrobial Properties of 4-Bromochalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 4-Bromochalcone against common bacterial strains. The data presented is based on available scientific literature and is intended to serve as a resource for researchers and professionals in the field of drug development. Due to a lack of specific publicly available data for this compound, this guide utilizes data for a closely related derivative, 4-bromo-3′,4′-dimethoxychalcone, to provide an initial assessment of its potential antimicrobial activity. This is compared with the performance of standard antibiotics.
Data Presentation: Antimicrobial Activity Comparison
The antimicrobial efficacy of 4-bromo-3′,4′-dimethoxychalcone and standard antibiotics is summarized below. The data for the chalcone derivative is presented as the diameter of the zone of inhibition, which indicates the extent of growth inhibition. For the standard antibiotics, Minimum Inhibitory Concentration (MIC) values are provided, representing the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism.
Table 1: Zone of Inhibition for 4-bromo-3′,4′-dimethoxychalcone
| Microorganism | Gram Stain | Zone of Inhibition (mm)[1] |
| Escherichia coli ATCC 8739 | Gram-Negative | 11 ± 0.3 |
| Salmonella typhimurium ATCC 14028 | Gram-Negative | 15 ± 0.7 |
| Bacillus subtilis ATCC 6633 | Gram-Positive | No activity |
| Staphylococcus aureus ATCC 6538 | Gram-Positive | No activity |
Note: Data is for 4-bromo-3′,4′-dimethoxychalcone, a derivative of this compound.
Table 2: Minimum Inhibitory Concentration (MIC) of Standard Antibiotics
| Antibiotic | Microorganism | Gram Stain | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | Gram-Positive | 0.25 - 0.5[2][3][4] |
| Ciprofloxacin | Escherichia coli | Gram-Negative | ≤1[5] |
| Gentamicin | Staphylococcus aureus | Gram-Positive | 0.235 - 0.5[6][7] |
| Gentamicin | Escherichia coli | Gram-Negative | 6 - 30[8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Disc Diffusion Assay (Kirby-Bauer Method)
This method is used to determine the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of inhibition around a disc impregnated with the test compound.
a. Inoculum Preparation:
-
Select isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
b. Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted inoculum suspension.
-
Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
c. Application of Discs:
-
Aseptically place paper discs (9 mm in diameter) impregnated with a known concentration of the test compound (e.g., 10 µL of a 1 mg/mL solution) onto the surface of the inoculated agar plate.[1]
-
Gently press the discs to ensure complete contact with the agar surface.
d. Incubation:
-
Invert the plates and incubate at 37°C for 16-24 hours.[1]
e. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around each disc in millimeters (mm).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
a. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
b. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth with inoculum, no antimicrobial) and a negative control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
d. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) compared to the positive control well.
Mandatory Visualization
Proposed Mechanism of Action of Chalcones
The antimicrobial action of many chalcones is attributed to their ability to disrupt the bacterial cell membrane. This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
Caption: Proposed mechanism of chalcone-induced bacterial cell death.
Experimental Workflow: Disc Diffusion Assay
The following diagram illustrates the key steps involved in performing a disc diffusion assay for antimicrobial susceptibility testing.
Caption: Workflow for the disc diffusion antimicrobial susceptibility test.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 7. academic.oup.com [academic.oup.com]
- 8. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety Labs (Experimental) [labs.sciety.org]
- 9. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
Benchmarking 4-Bromochalcone: A Comparative Performance Guide Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Bromochalcone's performance against established standard drugs in key therapeutic areas: oncology, infectious diseases, and inflammation. The information is curated from existing scientific literature to assist researchers in evaluating the potential of this compound for further investigation and development. While direct head-to-head comparative studies for this compound against all standard drugs are not always available, this guide synthesizes relevant data from studies on this compound and its close derivatives to provide a valuable performance benchmark.
Executive Summary
This compound, a derivative of the chalcone scaffold, has demonstrated promising biological activities across a spectrum of in vitro and in vivo studies. This guide benchmarks its performance in three key areas:
-
Anticancer Activity: Compared against Doxorubicin and Cisplatin, standard chemotherapeutic agents.
-
Antimicrobial Activity: Evaluated against Tetracycline and Gentamicin, broad-spectrum antibiotics.
-
Anti-inflammatory Activity: Assessed in comparison to Indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID).
The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to provide a comprehensive overview of this compound's potential.
Anticancer Performance: Benchmarking against Doxorubicin and Cisplatin
This compound and its derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The primary mechanism often involves the induction of apoptosis.
Quantitative Data Comparison: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a this compound derivative against the MCF-7 breast cancer cell line, alongside typical IC50 values for the standard drug Doxorubicin. Another table compares the cytotoxic effects of chalcone analogues to Cisplatin in HeLa cervical cancer cells. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
| This compound Derivative C49 | MCF-7 | 48h | 59.82 ± 2.10[1] | Doxorubicin | ~0.4 - 0.7[2] |
| Chalcone Analogue CH3 | HeLa | 48h | 1.69[3] | Cisplatin | 3.8[3] |
Note: The IC50 values for standard drugs can vary depending on the specific experimental conditions and cell line passage number. The data for the this compound derivative and chalcone analogue provide a benchmark for its potential anticancer activity.
Signaling Pathway: Apoptosis Induction
Many chalcones, including this compound derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death). This is often achieved through the modulation of key signaling pathways, such as the intrinsic mitochondrial pathway.
Figure 1: Proposed apoptotic pathway induced by this compound.
Antimicrobial Performance: Benchmarking against Tetracycline and Gentamicin
Chalcones have been recognized for their antimicrobial properties. This compound derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
Quantitative Data Comparison: Antimicrobial Activity
The following table presents the zone of inhibition for a 4-bromo-3',4'-dimethoxysubstituted chalcone against Escherichia coli and includes typical zones of inhibition for the standard antibiotics Tetracycline and Gentamicin. Larger zones of inhibition indicate greater antimicrobial activity.
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug | Standard Drug Zone of Inhibition (mm) |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | E. coli ATCC 8739 | 11 ± 0.3[4] | Tetracycline | 18 - 25 |
| 4-bromo-3′,4′-dimethoxysubstituted chalcone | S. aureus ATCC 6538 | Inactive[4] | Gentamicin | 19 - 27 |
Note: The provided data for the this compound derivative shows selectivity, being active against the Gram-negative strain but not the Gram-positive one in this particular study. The effectiveness of standard antibiotics can vary based on the bacterial strain and resistance patterns.
Anti-inflammatory Performance: Benchmarking against Indomethacin
The anti-inflammatory potential of chalcone derivatives is a significant area of research. The carrageenan-induced paw edema model in rodents is a standard preclinical test to evaluate the acute anti-inflammatory activity of compounds.
Quantitative Data Comparison: Anti-inflammatory Activity
The following table summarizes the percentage inhibition of paw edema by an indole-based chalcone derivative containing a 4-bromophenyl group, compared to the standard NSAID, Indomethacin.
| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) | Standard Drug | Standard Drug Inhibition (%) |
| Indole-based chalcone with 4-bromophenyl (IC9) | Carrageenan-induced rat paw edema | 7.5 mg/kg[5] | 78.45[5] | Indomethacin | ~50-70[6][7] |
Note: The data indicates that this specific 4-bromophenyl-containing chalcone derivative exhibits potent anti-inflammatory activity, comparable to or exceeding that of the standard drug Indomethacin in this model.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of chalcones are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammation.
Figure 2: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for the key experiments cited in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the standard drug (e.g., Doxorubicin, Cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Figure 3: Experimental workflow for the MTT assay.
Antimicrobial Susceptibility Testing: Disc Diffusion Assay
The disc diffusion assay is a qualitative method used to determine the antimicrobial activity of a compound.
Protocol:
-
Bacterial Culture Preparation: Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth.
-
Agar Plate Inoculation: Evenly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate.
-
Disc Application: Place sterile paper discs impregnated with a known concentration of this compound and the standard antibiotics (e.g., Tetracycline, Gentamicin) onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
Figure 4: Experimental workflow for the disc diffusion assay.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This model is used to assess the in vivo acute anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.
-
Compound Administration: Administer this compound, the standard drug (Indomethacin), or a vehicle control orally or via intraperitoneal injection.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a solution of carrageenan into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the control group.
References
- 1. A New Chalcone Derivative C49 Reverses Doxorubicin Resistance in MCF-7/DOX Cells by Inhibiting P-Glycoprotein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 5. Anti-inflammatory effect of synthesized indole-based chalcone (2E)-3-(4-bromophenyl)-1-(1 H-indol-3-yl) prop-2-en-1-one: an in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
Unveiling the Potency of 4-Bromochalcone Analogs: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of 4-bromochalcone derivatives reveals key structural features influencing their anticancer and antimicrobial activities. This guide provides a comparative overview of their biological performance, supported by experimental data, to aid researchers and drug development professionals in the design of novel therapeutic agents.
The chalcone scaffold, a privileged structure in medicinal chemistry, has been extensively explored for its diverse pharmacological properties. Among its numerous derivatives, 4-bromochalcones have emerged as a promising class of compounds with significant anticancer and antimicrobial potential. The introduction of a bromine atom at the para-position of one of the aromatic rings often enhances the biological activity, making these analogs a focal point of structure-activity relationship (SAR) studies. This guide synthesizes experimental data to elucidate the SAR of this compound analogs, offering a comparative analysis of their efficacy against various cancer cell lines and microbial strains.
Anticancer Activity of this compound Analogs
The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are presented in Table 1. These values highlight the impact of different substituents on the anticancer activity. For instance, a bromo chalcone derivative, 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM), demonstrated a cytotoxic effect on T47D breast cancer cells with an IC50 value of 45 µM[1]. Another study identified a novel brominated chalcone, H72, as a potent agent against several gastric cancer cell lines, with IC50 values ranging from 3.57 to 5.61 μM[1][2][3]. The data consistently show that the nature and position of substituents on both aromatic rings play a crucial role in modulating the cytotoxic potential.
Table 1: Anticancer Activity (IC50, µM) of this compound Analogs
| Compound ID | Substituent on Ring A (Carbonyl side) | Substituent on Ring B (Non-carbonyl side) | Cancer Cell Line | IC50 (µM) | Reference |
| BHM | 4-Bromophenyl | 4-Hydroxy-3-methoxyphenyl | T47D (Breast) | 45 | [1] |
| H72 | Not Specified | Not Specified | MGC803 (Gastric) | 3.57 - 5.61 | [1][2][3] |
| Compound 19 (H72) | Not Specified | Not Specified | HGC27 (Gastric) | 3.57 - 5.61 | [2][3] |
| Compound 19 (H72) | Not Specified | Not Specified | SGC7901 (Gastric) | 3.57 - 5.61 | [2][3] |
| (E)-3-(4-bromophenyl)-1-(3-chlorophenyl)prop-2-en-1-on | 3-Chlorophenyl | 4-Bromophenyl | MCF-7 (Breast) | 21.62 µg/mL | [1] |
Antimicrobial Activity of this compound Analogs
In addition to their anticancer properties, this compound derivatives have demonstrated notable activity against various bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key parameter in assessing antimicrobial efficacy. Table 2 summarizes the MIC values of several this compound analogs against different microbial strains. The presence of electron-withdrawing groups, such as nitro and chloro, in conjunction with the bromo substituent, has been shown to enhance antimicrobial activity[4]. For example, a 4-bromo-3′,4′-dimethoxysubstituted chalcone was found to be active against Gram-negative bacteria[5].
Table 2: Antimicrobial Activity (MIC, µg/mL) of this compound Analogs
| Compound ID | Substituent on Ring A (Carbonyl side) | Substituent on Ring B (Non-carbonyl side) | Microbial Strain | MIC (µg/mL) | Reference |
| 4-bromo-3′,4′-dimethoxychalcone | 3,4-Dimethoxyphenyl | 4-Bromophenyl | Escherichia coli | 11 ± 0.3 mm (zone of inhibition) | [5] |
| 4-bromo-3′,4′-dimethoxychalcone | 3,4-Dimethoxyphenyl | 4-Bromophenyl | Salmonella typhimurium | 15 ± 0.7 mm (zone of inhibition) | [5] |
| Chalcone with -Br and -NO2 | Varied | Varied | Staphylococcus aureus | 2 | [4] |
| Chalcone with -Br and -NO2 | Varied | Varied | Escherichia coli | 4 | [4] |
Experimental Protocols
Synthesis of this compound Analogs (Claisen-Schmidt Condensation)
The primary method for synthesizing this compound analogs is the Claisen-Schmidt condensation[6][7][8]. This base-catalyzed reaction involves the condensation of a substituted 4-bromoacetophenone with a substituted benzaldehyde.
Detailed Protocol:
-
Dissolve 2.5 mmol of 4-bromoacetophenone in 1.25 mL of ethanol in a round-bottom flask with stirring at room temperature[6].
-
Once dissolved, add 2.5 mmol of the desired substituted benzaldehyde to the mixture[6].
-
Add 1.5 mL of 10% aqueous sodium hydroxide solution dropwise to the reaction mixture[6].
-
Continue stirring the mixture at room temperature for 3 hours[6].
-
Quench the reaction by pouring the mixture into ice water[6].
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified this compound analog.
Caption: Workflow for SAR studies of this compound analogs.
Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines[9][10][11][12].
Detailed Protocol:
-
Seed cells in a 96-well plate at a density of 1.5 × 10^3 cells per well and incubate in a humidified atmosphere at 37°C with 5% CO2[13].
-
After 24 hours, treat the cells with various concentrations of the this compound analogs (e.g., 25, 50, 100, 200, and 400 µg/mL) and incubate for another 24-48 hours[13].
-
Remove the treatment medium and add 200 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well[12].
-
Incubate the plates for 4 hours to allow for the formation of formazan crystals by viable cells[12][13].
-
Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals[13].
-
Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader[9][12]. The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Caption: Workflow of the MTT assay for cytotoxicity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[14][15][16][17].
Detailed Protocol:
-
Prepare a serial two-fold dilution of the this compound analogs in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate[14].
-
Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a turbidity equivalent to a 0.5 McFarland standard[14].
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include positive control wells (microorganism with no compound) and negative control wells (broth with no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours[14].
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism[15][16].
Conclusion
The structure-activity relationship studies of this compound analogs underscore their potential as versatile scaffolds for the development of potent anticancer and antimicrobial agents. The presence of the 4-bromo substituent often serves as a beneficial feature, and further modifications on both aromatic rings can significantly enhance biological activity. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and synthesis of new, more effective this compound-based therapeutic candidates. Future investigations should continue to explore the impact of diverse substituents and delve deeper into the molecular mechanisms underlying the observed biological effects.
References
- 1. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]
- 2. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcat.com [ijpcat.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anjs.edu.iq [anjs.edu.iq]
- 14. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct antibacterial and antibiotic resistance modulatory activity of chalcones synthesized from the natural product 2-hydroxy-3,4,6-trimethoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Assessing the Selectivity of 4-Bromochalcone Derivatives for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with high efficacy against malignant cells and minimal toxicity toward healthy tissues is a central focus of modern drug discovery. Chalcones, a class of naturally occurring and synthetic compounds, have emerged as promising scaffolds for the development of such agents. Among these, 4-bromochalcone and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the selectivity of this compound derivatives for cancer cells over normal cells, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Data Presentation: Cytotoxicity and Selectivity Index
The selective anticancer activity of a compound is a critical parameter for its therapeutic potential. This is often quantified by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration (e.g., IC50) in normal cells to that in cancer cells. A higher SI value indicates greater selectivity for cancer cells. The following tables summarize the reported cytotoxic activities (IC50 values) of various this compound derivatives against a range of cancer and non-cancerous cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Non-Cancerous Cell Line | IC50 (µM) in Normal Cells | Selectivity Index (SI) | Reference(s) |
| H72 (a brominated chalcone derivative) | MGC803 | Gastric Cancer | 3.57 - 5.61 | GES-1 | Less cytotoxic | >1 | [1][2] |
| H72 | HGC27 | Gastric Cancer | 3.57 - 5.61 | GES-1 | Less cytotoxic | >1 | [1][2] |
| H72 | SGC7901 | Gastric Cancer | 3.57 - 5.61 | GES-1 | Less cytotoxic | >1 | [1][2] |
| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D | Breast Cancer | 45 | Not Reported | - | - | [3] |
| A Thiazole Chalcone Derivative | A549 | Lung Cancer | 1.39 | WI-38 | 93.44 - 137.36 | ~67 - 99 | [4] |
| A Thiazole Chalcone Derivative | HepG2 | Liver Cancer | 1.56 | WI-38 | 93.44 - 137.36 | ~60 - 88 | [4] |
| A Thiazole Chalcone Derivative | MCF-7 | Breast Cancer | 1.97 | WI-38 | 93.44 - 137.36 | ~47 - 70 | [4] |
Note: "Less cytotoxic" indicates that the study reported lower toxicity in normal cells compared to cancer cells without providing a specific IC50 value. The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value is indicative of better selectivity.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visual representations of the experimental processes and the molecular pathways affected by this compound derivatives are crucial for a comprehensive understanding of their selective anticancer activity.
References
- 1. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromochalcone: A Procedural Guide
For Immediate Reference: Treat 4-Bromochalcone as a hazardous, halogenated organic waste. Segregation from other waste streams is critical.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for ensuring laboratory safety and environmental protection.
Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., PVC or other plastic material).[1][2]
-
Body Protection: A lab coat or chemical-resistant suit to prevent skin contact.[2]
-
Ventilation: Handle this compound and its waste in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2][3]
Waste Classification and Segregation
This compound is a halogenated organic compound due to the presence of a bromine atom.[4][5] This classification dictates its disposal pathway. Proper segregation is the most critical step to ensure safety and minimize disposal costs.
-
Primary Waste Stream: Halogenated Organic Waste.[5]
-
Do NOT Mix With:
| Parameter | Guideline | Source |
| Waste Classification | Halogenated Organic Solid | [5] |
| Container Fill Level | Do not exceed 75% of the container's volume. | [6] |
| pH of Commingled Waste | If mixing with other compatible halogenated solvents, the pH should be between 5.5 and 9.5. | [7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) in a cool, dry, well-ventilated location. | [4][8] |
Step-by-Step Disposal Protocol
Protocol for Solid this compound Waste:
-
Container Selection: Procure a dedicated, properly labeled hazardous waste container compatible with halogenated organic solids. The container must have a secure, tight-fitting lid.[2][8][9]
-
Labeling: Immediately label the container with the words "Hazardous Waste " and "This compound ". All components in a waste container must be clearly identified.[4][6]
-
Waste Transfer: Carefully transfer the solid this compound waste into the designated container, minimizing the creation of dust.[2]
-
Secure Storage: Keep the waste container tightly closed except when adding waste.[4][8] Store it in a designated satellite accumulation area, away from incompatible materials.[4]
-
Disposal Request: Once the container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup.[2][3] Do not dispose of this material down the drain or in regular trash.[2][9]
Protocol for Contaminated Materials (e.g., gloves, weigh boats, paper towels):
-
Collection: Place all contaminated disposable materials into a sealed bag or a dedicated, labeled container for solid hazardous waste.[4]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the contaminant (e.g., "Debris contaminated with this compound").
-
Disposal: Manage this container as hazardous waste and arrange for pickup through your EHS office.[4]
Protocol for Spills:
-
Evacuate and Secure: Evacuate personnel from the immediate area and remove all sources of ignition.[9]
-
Containment: For a small spill, contain the powder or liquid. Absorb with an inert, dry material such as sand or vermiculite.[3][4]
-
Collection: Sweep up the absorbed material and place it into a suitable, sealed container for disposal.[1][2]
-
Labeling and Disposal: Label the container as hazardous waste, detailing the spilled chemical and the absorbent material. Arrange for disposal via your EHS office.[4]
-
Emergency: For large spills, evacuate the area and contact your institution's emergency response team immediately.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. gustavus.edu [gustavus.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 4-Bromochalcone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromochalcone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3][4] Understanding its specific dangers is the first step in safe handling.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][3][5][6][7][8][9]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.[1][3] | To protect against eye irritation from dust particles or splashes.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or a chemical-resistant apron must be worn.[1][3][7] Full-body protection should be considered for large quantities. | To prevent skin contact and subsequent irritation.[1][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1][3][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[6] | To avoid inhalation of dust particles that can cause respiratory tract irritation.[1][3][10] |
| Footwear | Closed-toe shoes must be worn at all times in the laboratory.[8] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. realsafety.org [realsafety.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
